molecular formula C39H38F3N7O5 B8196012 WH-4-025

WH-4-025

Cat. No.: B8196012
M. Wt: 741.8 g/mol
InChI Key: MWWDOHSKUDECFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WH-4-025 is a useful research compound. Its molecular formula is C39H38F3N7O5 and its molecular weight is 741.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38F3N7O5/c1-25-8-9-26(36(50)44-29-7-5-6-27(23-29)39(40,41)42)22-33(25)54-38(51)49(32-15-14-31(52-3)24-34(32)53-4)35-16-17-43-37(46-35)45-28-10-12-30(13-11-28)48-20-18-47(2)19-21-48/h5-17,22-24H,18-21H2,1-4H3,(H,44,50)(H,43,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWDOHSKUDECFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC(=O)N(C3=C(C=C(C=C3)OC)OC)C4=NC(=NC=C4)NC5=CC=C(C=C5)N6CCN(CC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38F3N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of WH-4-025

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WH-4-025 is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological and pathological processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its primary molecular target, the downstream signaling pathways it modulates, and its potential therapeutic applications. The information presented is collated from publicly available data, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Salt-Inducible Kinases (SIKs)

This compound exerts its biological effects through the direct inhibition of the Salt-Inducible Kinase (SIK) family, which comprises three isoforms: SIK1, SIK2, and SIK3.[1][2][3][4] These kinases are members of the AMP-activated protein kinase (AMPK) family and are key regulators of signal transduction pathways involved in metabolism, inflammation, and cellular proliferation.

Quantitative Inhibitory Activity

Table 1: Inhibitory Activity of Representative Pan-SIK Inhibitors

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference
GLPG33122.00.70.6[5]
YKL-05-099~1040~30[6]
HG-9-91-010.926.69.6[7]

Note: This table provides data for analogous compounds to illustrate the typical potency of pan-SIK inhibitors. The exact IC50 values for this compound are not publicly available.

Signaling Pathways Modulated by this compound

By inhibiting SIKs, this compound influences the phosphorylation status and activity of several key downstream substrates, thereby modulating critical signaling pathways. The primary substrates of SIKs are the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).

The SIK-CRTC-CREB Signaling Axis

In a basal state, SIKs phosphorylate CRTCs (CRTC1, CRTC2, and CRTC3), leading to their sequestration in the cytoplasm through binding to 14-3-3 proteins. This prevents CRTCs from translocating to the nucleus and co-activating the transcription factor CREB (cAMP response element-binding protein). Inhibition of SIKs by this compound prevents the phosphorylation of CRTCs. Consequently, dephosphorylated CRTCs translocate to the nucleus, bind to CREB, and enhance the transcription of CREB target genes.[8] This pathway is pivotal in regulating metabolic homeostasis and immune responses.

SIK_CRTC_CREB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK1/2/3 CRTC CRTC SIK->CRTC Phosphorylation WH4025 This compound WH4025->SIK Inhibition pCRTC p-CRTC Prot1433 14-3-3 Protein pCRTC->Prot1433 Binding CRTC->pCRTC CRTC_n CRTC CRTC->CRTC_n Translocation Prot1433->CRTC Sequestration CREB CREB CRTC_n->CREB Binding & Co-activation DNA DNA CREB->DNA Gene_Transcription Gene Transcription (e.g., IL-10, NR4A) DNA->Gene_Transcription

Figure 1: The SIK-CRTC-CREB signaling pathway and the inhibitory effect of this compound.

The SIK-HDAC Signaling Axis

SIKs also phosphorylate Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), which promotes their association with 14-3-3 proteins and their retention in the cytoplasm. By inhibiting SIKs, this compound leads to the dephosphorylation of Class IIa HDACs, their subsequent translocation to the nucleus, and the repression of their target genes. This pathway is implicated in the regulation of cellular differentiation and inflammatory responses.

Potential Therapeutic Applications

The modulation of the SIK signaling pathway by this compound suggests its potential utility in a range of therapeutic areas.

Anti-Inflammatory and Immunomodulatory Effects

Inhibition of SIKs has been shown to have a dual effect on the immune response: it suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) by myeloid cells, while simultaneously enhancing the production of the anti-inflammatory cytokine IL-10.[6][7] This immunomodulatory profile makes SIK inhibitors like this compound attractive candidates for the treatment of inflammatory and autoimmune diseases.

Oncology

The role of SIKs in cancer is complex and context-dependent.[6] However, SIK inhibition has been shown to induce apoptosis in certain cancer cell lines and may have therapeutic potential in specific malignancies.

Experimental Protocols

The following are representative protocols for key experiments used to characterize SIK inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against SIK kinases.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant SIK1, SIK2, or SIK3 - Kinase Buffer - ATP - Substrate (e.g., AMARA peptide) - this compound (serial dilutions) start->reagents reaction Set up Kinase Reaction: - Add enzyme, substrate, and this compound to a microplate well. - Initiate reaction by adding ATP. reagents->reaction incubation Incubate at 30°C for a defined period (e.g., 60 minutes). reaction->incubation detection Detect Kinase Activity: - Add detection reagent (e.g., ADP-Glo™). - Measure luminescence. incubation->detection analysis Data Analysis: - Plot luminescence vs. This compound concentration. - Calculate IC50 value using non-linear regression. detection->analysis end End analysis->end

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human SIK1, SIK2, or SIK3, a suitable substrate (e.g., AMARA peptide), and ATP in kinase assay buffer.

  • Reaction Setup: In a 96- or 384-well plate, add the SIK enzyme, substrate, and varying concentrations of this compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures luminescence.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the target engagement of a compound in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or this compound for a specific duration.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble SIK protein remaining at each temperature in both the vehicle- and this compound-treated samples using Western blotting or other protein detection methods.

  • Data Analysis: Binding of this compound to SIKs is expected to increase their thermal stability, resulting in a shift of the melting curve to higher temperatures.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of SIK substrates in cells.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated CRTCs (e.g., anti-phospho-CRTC2) and total CRTCs. Subsequently, use appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which should decrease with increasing concentrations of this compound.

Kinome-wide Selectivity

To fully characterize the mechanism of action of this compound, it is essential to determine its selectivity across the human kinome. This is typically achieved through large-scale kinase screening panels (e.g., KinomeScan™). While a specific kinome-wide selectivity profile for this compound is not publicly available, selective SIK inhibitors are designed to have minimal off-target effects on other kinases, which is crucial for their therapeutic potential and for minimizing side effects.[5][6]

Conclusion

This compound is a Salt-Inducible Kinase inhibitor that functions by blocking the catalytic activity of SIK1, SIK2, and SIK3. This inhibition leads to the modulation of downstream signaling pathways, primarily the SIK-CRTC-CREB and SIK-HDAC axes. The resulting changes in gene transcription have significant implications for inflammation, metabolism, and cell proliferation, highlighting the therapeutic potential of this compound in a variety of diseases. Further studies are warranted to fully elucidate its quantitative inhibitory profile and kinome-wide selectivity to advance its development as a research tool and potential therapeutic agent.

References

WH-4-025: A Potent Salt-Inducible Kinase (SIK) Inhibitor for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-inducible kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), have emerged as critical regulators of inflammatory responses, particularly within the innate immune system. These serine/threonine kinases play a pivotal role in modulating the function of myeloid cells, such as macrophages and dendritic cells (DCs). Inhibition of the SIK family has been shown to orchestrate a shift from a pro-inflammatory to an anti-inflammatory cellular phenotype, making SIK inhibitors a promising class of therapeutic agents for a range of autoimmune and inflammatory disorders. WH-4-025 is a potent SIK inhibitor that has garnered interest in the field of immunology research.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data

The inhibitory activity of this compound and its analogs against SIK isoforms is a critical parameter for designing and interpreting immunology experiments. While specific IC50 values for this compound are detailed within patent documentation (WO2016023014A2), the data for the structurally related and potent SIK inhibitor WH-4-023 provides valuable insight into the compound's likely efficacy and selectivity.[7][8]

Compound NameSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Other Notable Kinase InhibitionReference
This compound Data typically found in patent WO2016023014A2Data typically found in patent WO2016023014A2Data typically found in patent WO2016023014A2Not extensively profiled in public literature[4][5][6][7]
WH-4-023 102260Lck (2 nM), Src (6 nM)

Mechanism of Action: SIK Signaling in Immune Regulation

Salt-inducible kinases are key downstream effectors of various immune signaling pathways. In myeloid cells, SIKs act as a crucial checkpoint in the production of both pro- and anti-inflammatory cytokines. The primary mechanism through which SIKs exert their influence is by phosphorylating and thereby regulating the activity of transcription co-activators, most notably the CREB-regulated transcription co-activators (CRTCs) and Class IIa histone deacetylases (HDACs).

Under basal or pro-inflammatory conditions, active SIKs phosphorylate CRTCs and HDACs, leading to their sequestration in the cytoplasm via binding to 14-3-3 proteins.[9] This prevents their nuclear translocation and subsequent co-activation of transcription factors such as CREB and MEF2. The inhibition of SIKs with compounds like this compound disrupts this process. Dephosphorylated CRTCs and HDACs are then free to enter the nucleus, where they modulate gene expression.

A key consequence of SIK inhibition in macrophages and dendritic cells is the potentiation of an anti-inflammatory phenotype. This is characterized by a significant reduction in the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12), coupled with a marked increase in the production of the anti-inflammatory cytokine, interleukin-10 (IL-10).[3][10][11][12][13][14] This dual action of suppressing inflammatory mediators while promoting regulatory responses underscores the therapeutic potential of SIK inhibitors in inflammatory diseases.

Furthermore, there is evidence of crosstalk between the SIK and NF-κB signaling pathways. NF-κB is a master regulator of inflammation, and its activity can be modulated by the signaling events downstream of SIK inhibition, contributing to the overall anti-inflammatory effect.[15]

Signaling Pathway Diagram

SIK_Signaling_Pathway SIK Signaling Pathway in Myeloid Cells cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/Cytokines LPS/Cytokines TLR4/IL-1R TLR4/IL-1R LPS/Cytokines->TLR4/IL-1R Binds SIK SIK TLR4/IL-1R->SIK Activates NF-kB Pathway NF-kB Pathway TLR4/IL-1R->NF-kB Pathway Activates CRTC/HDAC (P) CRTC/HDAC (Phosphorylated) SIK->CRTC/HDAC (P) Phosphorylates CRTC/HDAC CRTC/HDAC (Dephosphorylated) SIK->NF-kB Pathway Crosstalk/ Modulation This compound This compound This compound->SIK Inhibits 14-3-3 14-3-3 CRTC/HDAC (P)->14-3-3 Binds 14-3-3->CRTC/HDAC (P) Sequesters in Cytoplasm CREB/MEF2 CREB/MEF2 CRTC/HDAC->CREB/MEF2 Dephosphorylated CRTC/HDAC translocates to nucleus and co-activates transcription factors IKK IKK NF-kB Pathway->IKK I-kB I-kB IKK->I-kB Phosphorylates NF-kB NF-kB I-kB->NF-kB Releases NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocates to Nucleus Anti-inflammatory Genes Anti-inflammatory Gene Transcription (IL-10) CREB/MEF2->Anti-inflammatory Genes Promotes Pro-inflammatory Genes Pro-inflammatory Gene Transcription (TNF-a, IL-6, IL-12) NF-kB_nuc->Pro-inflammatory Genes Promotes

SIK Signaling Pathway in Myeloid Cells

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the rigorous investigation of this compound's immunological effects. Below are protocols for key in vitro assays.

Bone Marrow-Derived Macrophage (BMDM) Generation and Polarization

This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages, followed by polarization to pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, which can be modulated by this compound.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF)

  • LPS (Lipopolysaccharide)

  • IFN-γ (Interferon-gamma)

  • IL-4 (Interleukin-4)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque

  • 6-well tissue culture plates

Procedure:

  • Isolation of Bone Marrow Cells: Euthanize mice and sterilize femurs and tibias. Flush the bone marrow from the bones using a syringe with complete RPMI-1640 medium.[16][17][18][19][20]

  • Cell Culture: Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer. Centrifuge the cells and resuspend in complete RPMI-1640 medium.

  • Differentiation: Plate the cells in 6-well plates at a density of 2 x 10^6 cells/well in complete RPMI-1640 medium containing 20 ng/mL M-CSF. Culture for 7 days, replacing the medium on day 4.[16][17][18]

  • Macrophage Polarization and this compound Treatment:

    • On day 7, replace the medium with fresh complete RPMI-1640.

    • Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1 hour.

    • To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • To induce M2 polarization, add IL-4 (20 ng/mL).

    • Incubate for 24 hours.

  • Analysis: Collect the cell culture supernatants for cytokine analysis (e.g., ELISA or Luminex). The cells can be harvested for flow cytometry analysis of surface markers (e.g., CD80, CD86 for M1; CD206, CD163 for M2) or for gene expression analysis.

BMDM Generation and Polarization Workflow

BMDM_Workflow BMDM Generation and Polarization Workflow cluster_prep Preparation cluster_culture Cell Culture and Differentiation cluster_treatment Treatment and Polarization cluster_analysis Analysis Isolate_BM Isolate Bone Marrow from Mouse Femur and Tibia Create_Suspension Create Single-Cell Suspension Isolate_BM->Create_Suspension Plate_Cells Plate Cells with M-CSF Create_Suspension->Plate_Cells Differentiate Differentiate for 7 Days Plate_Cells->Differentiate Pre-treat Pre-treat with this compound or Vehicle (1 hr) Differentiate->Pre-treat Polarize_M1 Polarize to M1 (LPS + IFN-γ) Pre-treat->Polarize_M1 Polarize_M2 Polarize to M2 (IL-4) Pre-treat->Polarize_M2 Collect_Supernatant Collect Supernatants Polarize_M1->Collect_Supernatant Harvest_Cells Harvest Cells Polarize_M1->Harvest_Cells Polarize_M2->Collect_Supernatant Polarize_M2->Harvest_Cells Cytokine_Analysis Cytokine Analysis (ELISA/Luminex) Collect_Supernatant->Cytokine_Analysis Flow_Cytometry Flow Cytometry (Surface Markers) Harvest_Cells->Flow_Cytometry Gene_Expression Gene Expression (qPCR/RNA-seq) Harvest_Cells->Gene_Expression

BMDM Generation and Polarization Workflow
Monocyte-Derived Dendritic Cell (Mo-DC) Generation and Activation

This protocol details the generation of dendritic cells from monocytes and their subsequent activation, a process that can be modulated by this compound.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • GM-CSF (Granulocyte-macrophage colony-stimulating factor)

  • IL-4 (Interleukin-4)

  • LPS (Lipopolysaccharide)

  • This compound (dissolved in DMSO)

  • Human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow cells

  • CD14+ magnetic beads (for human monocyte isolation)

  • 6-well tissue culture plates

Procedure:

  • Monocyte Isolation: Isolate monocytes from human PBMCs using CD14+ magnetic bead selection or use total mouse bone marrow cells.[1][21][22]

  • Differentiation: Culture the isolated monocytes or bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF (20 ng/mL) and IL-4 (20 ng/mL) for 6-7 days. Replace the medium every 2-3 days.[1][21]

  • DC Activation and this compound Treatment:

    • On day 7, harvest the immature DCs and re-plate in fresh medium.

    • Pre-treat the DCs with desired concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the DCs with LPS (100 ng/mL) for 24 hours to induce maturation and activation.

  • Analysis: Collect cell culture supernatants for cytokine profiling (e.g., IL-12, IL-10, TNF-α). Analyze the DCs for the expression of maturation markers such as CD80, CD86, and MHC class II by flow cytometry.[1][23][24]

Mo-DC Generation and Activation Workflow

MoDC_Workflow Mo-DC Generation and Activation Workflow cluster_prep Preparation cluster_culture Cell Culture and Differentiation cluster_treatment Treatment and Activation cluster_analysis Analysis Isolate_Monocytes Isolate Monocytes (Human PBMCs or Mouse BM) Culture_Cells Culture with GM-CSF and IL-4 Isolate_Monocytes->Culture_Cells Differentiate Differentiate for 6-7 Days Culture_Cells->Differentiate Pre-treat Pre-treat with this compound or Vehicle (1 hr) Differentiate->Pre-treat Activate_DC Activate with LPS Pre-treat->Activate_DC Collect_Supernatant Collect Supernatants Activate_DC->Collect_Supernatant Harvest_Cells Harvest Cells Activate_DC->Harvest_Cells Cytokine_Analysis Cytokine Analysis (IL-12, IL-10, TNF-α) Collect_Supernatant->Cytokine_Analysis Flow_Cytometry Flow Cytometry (CD80, CD86, MHC II) Harvest_Cells->Flow_Cytometry

Mo-DC Generation and Activation Workflow
Cytokine Profiling using Luminex Assay

The Luminex assay is a high-throughput method to simultaneously measure the concentration of multiple cytokines in a small volume of sample, such as cell culture supernatants.

Materials:

  • Luminex multiplex cytokine assay kit (commercially available)

  • Cell culture supernatants (from BMDM or Mo-DC experiments)

  • Luminex instrument

  • 96-well filter plates

Procedure:

  • Sample Preparation: Centrifuge the cell culture supernatants to remove any cellular debris.

  • Assay Protocol: Follow the manufacturer's instructions for the specific Luminex kit being used. This typically involves:

    • Adding antibody-coupled magnetic beads to the wells of a 96-well filter plate.

    • Adding standards and samples to the wells and incubating to allow the cytokines to bind to the beads.

    • Washing the beads to remove unbound material.

    • Adding a biotinylated detection antibody cocktail and incubating.

    • Adding streptavidin-phycoerythrin (SAPE) and incubating.

    • Washing the beads again.

    • Resuspending the beads in assay buffer.

  • Data Acquisition: Acquire the data on a Luminex instrument. The instrument will measure the fluorescence intensity of each bead, which is proportional to the amount of bound cytokine.[2][25][26][27]

  • Data Analysis: Use the Luminex software to analyze the raw data and calculate the concentration of each cytokine in the samples based on the standard curve.

Conclusion

This compound represents a valuable tool for investigating the role of salt-inducible kinases in the complex network of immune regulation. Its ability to modulate the cytokine profile of key myeloid cells highlights its potential for dissecting the molecular mechanisms underpinning inflammatory processes. The data and protocols provided in this guide are intended to facilitate rigorous and reproducible research into the immunological effects of this compound and other SIK inhibitors, ultimately contributing to the development of novel therapeutic strategies for a variety of immune-mediated diseases.

References

role of WH-4-025 in cancer cell signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of WH-4-025 in Cancer Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a small molecule inhibitor of the Salt-Inducible Kinase (SIK) family, a group of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1][2] The dysregulation of SIKs, particularly the overexpression of SIK2 and SIK3, is implicated in the progression of various cancers, including ovarian and prostate cancer.[3][4][5] this compound represents a research tool for investigating the therapeutic potential of SIK inhibition. This document outlines the mechanism of action of SIKs in cancer, the role of this compound as an inhibitor, and provides contextual information on related signaling pathways such as the Hippo-YAP/TAZ pathway. Furthermore, it includes standardized experimental protocols and data presentation templates to guide preclinical research.

Introduction to this compound

This compound is identified as a potent inhibitor of Salt-Inducible Kinases.[1][2] Its primary therapeutic potential in oncology lies in its ability to modulate critical signaling pathways that are hijacked by cancer cells to promote proliferation, survival, and metastasis.[6][7]

Chemical Properties:

  • Molecular Formula: C₃₉H₃₈F₃N₇O₅

  • CAS Number: 1876463-35-2

  • Target: Salt-inducible Kinase (SIK) family[1]

The Salt-Inducible Kinase (SIK) Signaling Pathway in Cancer

The SIK family, comprising SIK1, SIK2, and SIK3, acts as a crucial node in cellular signaling, translating upstream signals from kinases like Liver Kinase B1 (LKB1) into downstream transcriptional responses.[3][4][8] The roles of SIK isoforms in cancer are distinct and context-dependent:

  • SIK1: Often acts as a tumor suppressor, with its expression frequently downregulated in malignant tumors.[3][4]

  • SIK2 & SIK3: Generally considered oncoproteins, their expression is often elevated in cancers and correlates with poor patient outcomes.[3][4][5] SIK2, in particular, is a key driver in ovarian cancer, where it promotes cell proliferation, survival, fatty acid metabolism, and omental metastasis by activating the PI3K/Akt pathway.[9][10][11]

The primary downstream substrates of SIKs are the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[3][8][12] In their active state, SIKs phosphorylate these substrates, leading to their sequestration in the cytoplasm via binding to 14-3-3 proteins.[12] This prevents them from entering the nucleus and regulating gene expression, a process that is critical for both normal physiology and cancer progression.

G cluster_upstream Upstream Activators cluster_core SIK Kinase cluster_nucleus Nuclear Events LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Phosphorylates & Activates CRTC CRTCs SIK->CRTC Phosphorylates HDAC Class IIa HDACs SIK->HDAC Phosphorylates P_CRTC p-CRTC CRTC->P_CRTC P_HDAC p-HDAC HDAC->P_HDAC CRTC_N CRTCs note1 Phosphorylation by SIK sequesters CRTCs/HDACs in the cytoplasm. HDAC_N HDACs CREB CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression MEF2 MEF2 MEF2->Gene_Expression CRTC_N->CREB Co-activates note2 Dephosphorylated forms translocate to the nucleus. HDAC_N->MEF2 Deacetylates

Figure 1: The core SIK signaling pathway.

Mechanism of Action of this compound

This compound functions by competitively binding to the ATP-binding pocket of SIK kinases, thereby preventing the phosphorylation of their downstream targets.[7] In cancer cells where SIK2/3 are overactive, this inhibition leads to the dephosphorylation and subsequent nuclear translocation of CRTCs and HDACs. This event fundamentally rewires the cell's transcriptional program, which can suppress oncogenic phenotypes by inducing apoptosis and inhibiting tumor growth.[7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WH4025 This compound SIK Oncogenic SIK2 / SIK3 WH4025->SIK Inhibits CRTC p-CRTC SIK->CRTC Maintains Phosphorylation HDAC p-HDAC SIK->HDAC Maintains Phosphorylation CRTC_N CRTCs CRTC->CRTC_N Translocation HDAC_N HDACs HDAC->HDAC_N Translocation Gene_Expression Tumor Suppressive Gene Expression CRTC_N->Gene_Expression Translocation HDAC_N->Gene_Expression Translocation Outcome Apoptosis & Reduced Proliferation Gene_Expression->Outcome Translocation

Figure 2: Inhibitory mechanism of this compound on the SIK pathway.

Contextual Pathway: Hippo-YAP/TAZ Signaling

The Hippo pathway is a critical tumor-suppressive signaling cascade that controls organ size and cell proliferation.[13][14] Its core components are a series of kinases (MST1/2 and LATS1/2) that ultimately phosphorylate and inactivate the transcriptional co-activators YAP and TAZ.[14] In many cancers, the Hippo pathway is silenced, leading to the sustained nuclear activity of YAP/TAZ.[13][15] Nuclear YAP/TAZ associate with TEAD family transcription factors to drive the expression of genes that promote proliferation, epithelial-mesenchymal transition (EMT), and chemoresistance.[13][16] Notably, studies have linked SIK2 to the regulation of the Hippo-YAP pathway, suggesting potential crosstalk between these two networks in cancer.[17]

G cluster_upstream Upstream Signals cluster_core Hippo Kinase Cascade cluster_effectors Cytoplasmic Regulation cluster_nucleus Nuclear Events Signals Cell Density, Mechanical Cues MST MST1/2 Signals->MST Activates LATS LATS1/2 MST->LATS Phosphorylates & Activates YAPTAZ YAP / TAZ LATS->YAPTAZ Phosphorylates pYAPTAZ p-YAP / p-TAZ YAPTAZ->pYAPTAZ YAPTAZ_N YAP / TAZ YAPTAZ->YAPTAZ_N Nuclear Translocation pYAPTAZ->YAPTAZ_N Cytoplasmic Sequestration TEAD TEADs YAPTAZ_N->TEAD Binds to Oncogenes Oncogenic Gene Expression TEAD->Oncogenes Drives Transcription

Figure 3: Overview of the canonical Hippo-YAP/TAZ signaling pathway.

Preclinical Data Presentation

While specific quantitative data for this compound is not widely available in peer-reviewed literature, the following tables provide a standardized format for presenting such data as it is generated.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines (IC₅₀) IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)Reference
SK-OV-3Ovarian Cancer72DataCitation
OVCAR-8Ovarian Cancer72DataCitation
PC-3Prostate Cancer72DataCitation
DU-145Prostate Cancer72DataCitation
A549Lung Cancer72DataCitation
MCF-7Breast Cancer72DataCitation

Table 2: Effect of this compound on Key Signaling Proteins Data can be presented as fold change in protein expression or phosphorylation relative to a vehicle control, as determined by methods like Western Blotting or Mass Spectrometry.

Cell LineTreatmentProtein TargetChange in PhosphorylationChange in Total ProteinReference
SK-OV-31 µM this compoundp-HDAC (Ser259)Data (e.g., -80%)Data (e.g., No change)Citation
SK-OV-31 µM this compoundp-Akt (Ser473)Data (e.g., -65%)Data (e.g., No change)Citation
OVCAR-81 µM this compoundp-HDAC (Ser259)DataDataCitation
OVCAR-81 µM this compoundp-Akt (Ser473)DataDataCitation

Key Experimental Protocols

In Vitro Cell Viability Assay (MTT / CCK-8)

This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log-concentration of this compound and use a non-linear regression model to calculate the IC₅₀ value.

G A 1. Seed cells in 96-well plate B 2. Treat with serial dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTT or CCK-8 reagent C->D E 5. Measure absorbance D->E F 6. Calculate IC50 values E->F

Figure 4: Workflow for a cell viability assay.
Western Blot Analysis for Protein Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation status of target proteins within the SIK signaling pathway.

Methodology:

  • Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat with desired concentrations of this compound for a specified time (e.g., 1-24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody (e.g., anti-p-HDAC, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to a loading control (e.g., GAPDH or β-actin) or the total protein.

G A 1. Treat cells with this compound B 2. Lyse cells & quantify protein A->B C 3. Separate proteins via SDS-PAGE B->C D 4. Transfer to PVDF membrane C->D E 5. Incubate with primary & secondary antibodies D->E F 6. Detect with ECL substrate E->F G 7. Analyze band intensity F->G

Figure 5: Workflow for Western Blot analysis.
In Vivo Xenograft Tumor Model Study

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Acclimatization: Acclimate immunocompromised mice (e.g., NOD-SCID or Athymic Nude) for one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., SK-OV-3) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Drug Administration: Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.

  • Study Endpoint: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice. Excise tumors, weigh them, and process them for further analysis (e.g., histology, Western Blot).

  • Analysis: Compare the tumor growth rates and final tumor weights between the treatment and vehicle groups to determine efficacy.

G A 1. Implant cancer cells subcutaneously in mice B 2. Allow tumors to grow to ~100 mm³ A->B C 3. Randomize mice into treatment groups B->C D 4. Administer this compound or vehicle on schedule C->D E 5. Monitor tumor volume and body weight D->E F 6. Excise and weigh tumors at study endpoint E->F G 7. Analyze anti-tumor efficacy F->G

Figure 6: Workflow for an in vivo xenograft study.

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the role of Salt-Inducible Kinases in cancer biology. The SIK pathway, particularly the SIK2 isoform, represents a promising therapeutic target in malignancies like ovarian cancer where it drives proliferation and metastasis.[9][18] Future research should focus on generating comprehensive preclinical data, including IC₅₀ values across a wide panel of cancer cell lines, to identify sensitive and resistant populations. In vivo studies are crucial to establish efficacy, optimal dosing schedules, and a pharmacokinetic/pharmacodynamic profile. Investigating the potential for combination therapies, for instance with taxanes in ovarian cancer or with inhibitors of parallel survival pathways, could unlock the full therapeutic potential of SIK inhibition.[19]

References

In-Depth Technical Guide to WH-4-025: A Salt-Inducible Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WH-4-025 is a potent and specific small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the molecular structure of this compound, its target binding characteristics, and the downstream effects on cellular signaling pathways. Detailed experimental protocols for the characterization of this compound and similar kinase inhibitors are also provided to facilitate further research and development in this area.

Molecular Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C39H38F3N7O5. Its structure is characterized by a central pyrimidine core with multiple substituted aromatic and heterocyclic moieties. The presence of a trifluoromethyl group is a notable feature, often incorporated in medicinal chemistry to enhance metabolic stability and binding affinity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C39H38F3N7O5[1][2]
Molecular Weight 741.76 g/mol [1][2]
CAS Number 1876463-35-2[1][2]
SMILES O=C(OC1=CC(C(NC2=CC(C(F)(F)F)=CC=C2)=O)=CC=C1C)N(C3=NC(NC4=CC=C(N(CC5)CCN5C)C=C4)=NC=C3)C(C=CC(OC)=C6)=C6OC[2]

Note: The SMILES string can be used with chemical drawing software to generate the 2D structure.

Target Binding and Potency

This compound is a potent inhibitor of the Salt-Inducible Kinase (SIK) family, which comprises three isoforms: SIK1, SIK2, and SIK3. While specific IC50 values for this compound are not publicly available in the searched literature, data for the closely related analog, WH-4-023 , provides insight into the potency of this chemical series against the SIK isoforms.

Table 2: In Vitro Potency of WH-4-023 against SIK Isoforms

TargetIC50 (nM)
SIK110
SIK222
SIK360

Data for WH-4-023, a structurally related SIK inhibitor.

The precise binding mode of this compound to the SIK kinase domain has not been elucidated by crystallographic studies in the available literature. However, based on the structure of other kinase inhibitors, it is hypothesized that this compound acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the SIK enzymes. The various functional groups on the molecule are likely to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, thereby preventing the binding of ATP and subsequent phosphorylation of SIK substrates.

SIK Signaling Pathway and Mechanism of Action

Salt-Inducible Kinases are key regulators of various cellular processes, including metabolism, inflammation, and cell growth. SIKs are themselves activated by upstream kinases such as Liver Kinase B1 (LKB1). Once active, SIKs phosphorylate a number of downstream targets, most notably the Class IIa Histone Deacetylases (HDACs) and the CREB-regulated transcription coactivators (CRTCs).

By inhibiting SIKs, this compound prevents the phosphorylation of these downstream targets. This leads to the dephosphorylation and nuclear translocation of Class IIa HDACs and CRTCs, which in turn modulates the expression of a wide range of genes. For instance, the nuclear accumulation of CRTCs can enhance the transcription of genes regulated by the cAMP response element-binding protein (CREB).

SIK_Signaling_Pathway LKB1 LKB1 SIK SIK (1, 2, 3) LKB1->SIK Activates HDACs Class IIa HDACs (p-HDACs) SIK->HDACs Phosphorylates CRTCs CRTCs (p-CRTCs) SIK->CRTCs Phosphorylates WH4025 This compound WH4025->SIK Inhibits HDACs_dephospho HDACs HDACs->HDACs_dephospho Dephosphorylation CRTCs_dephospho CRTCs CRTCs->CRTCs_dephospho Dephosphorylation Nucleus Nucleus HDACs_dephospho->Nucleus Translocation CRTCs_dephospho->Nucleus Translocation Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression

Caption: SIK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of SIK inhibitors like this compound.

In Vitro SIK Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific SIK isoform.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Biotinylated peptide substrate (e.g., a peptide containing the SIK recognition motif)

  • This compound or other test compounds dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase buffer.

  • Add the SIK enzyme to each well.

  • Add the test compound dilutions to the respective wells.

  • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, ATP, Compound) Start->Prep_Reagents Dispense Dispense Reagents to Plate Prep_Reagents->Dispense Incubate_Compound Pre-incubate with Compound Dispense->Incubate_Compound Initiate_Reaction Initiate Reaction with ATP/Substrate Incubate_Compound->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_Reaction->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Caption: Workflow for an in vitro SIK kinase assay.

Cellular Target Engagement Assay

This type of assay confirms that the compound can enter cells and bind to its intended target. A common method is the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing the target SIK isoform

  • Cell culture medium and supplements

  • This compound or other test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Instrumentation for heating cell lysates (e.g., PCR thermocycler)

  • Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)

  • Antibodies specific for the SIK isoform

Procedure:

  • Culture cells to a suitable confluency.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Divide the cell lysate into aliquots.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble SIK protein in each sample by Western blotting using a specific antibody.

  • Binding of this compound will stabilize the SIK protein, resulting in a higher melting temperature (i.e., more soluble protein at higher temperatures compared to the vehicle-treated control).

Conclusion

This compound is a valuable research tool for investigating the biological roles of Salt-Inducible Kinases. Its potency and specificity, inferred from related compounds, make it a suitable probe for dissecting SIK-mediated signaling pathways in various cellular contexts. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and the discovery of novel SIK inhibitors. Future studies should focus on obtaining precise quantitative data for this compound against all SIK isoforms and elucidating its exact binding mode through structural biology approaches. Such information will be critical for the development of next-generation SIK inhibitors with therapeutic potential for a range of diseases, including inflammatory disorders and cancer.

References

The Pivotal Role of Salt-Inducible Kinase (SIK) Inhibitors in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-inducible kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are a subfamily of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1][2] Initially identified for their role in sodium homeostasis, SIKs have emerged as critical regulators of numerous physiological processes, including metabolism, inflammation, and cell growth.[2][3] Dysregulation of SIK signaling has been implicated in a range of pathologies such as cancer, metabolic disorders, and autoimmune diseases, making them a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive literature review of SIK inhibitors, detailing their mechanism of action, quantitative data, experimental evaluation protocols, and the intricate signaling pathways they modulate.

Core Signaling Pathway

The canonical SIK signaling pathway is initiated upstream by Liver Kinase B1 (LKB1), a master kinase that phosphorylates and activates SIKs.[1] Once activated, SIKs phosphorylate and inhibit the activity of transcriptional co-activators, primarily the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[5][6] This phosphorylation leads to the sequestration of CRTCs and HDACs in the cytoplasm via binding to 14-3-3 proteins, thereby preventing their nuclear translocation and subsequent activation of target gene expression.[6] SIK inhibitors function by blocking the kinase activity of SIKs, leading to the dephosphorylation and nuclear translocation of CRTCs and HDACs, ultimately modulating the expression of genes involved in inflammation, metabolism, and cell survival.[4]

SIK_Signaling_Pathway SIK Signaling Pathway LKB1 LKB1 SIK SIK1 / SIK2 / SIK3 LKB1->SIK Phosphorylates & Activates CRTCs CRTCs SIK->CRTCs Phosphorylates & Inhibits HDACs Class IIa HDACs SIK->HDACs Phosphorylates & Inhibits Gene_Expression Altered Gene Expression CRTCs->Gene_Expression Nuclear Translocation HDACs->Gene_Expression Nuclear Translocation SIK_Inhibitor_MoA Mechanism of Action of SIK Inhibitors SIK_Inhibitor SIK Inhibitor SIK SIK Kinase SIK_Inhibitor->SIK Inhibits Substrate CRTCs / HDACs (Phosphorylated) SIK->Substrate Phosphorylation Dephosphorylated_Substrate CRTCs / HDACs (Dephosphorylated) Substrate->Dephosphorylated_Substrate Dephosphorylation Nuclear_Translocation Nuclear Translocation & Gene Regulation Dephosphorylated_Substrate->Nuclear_Translocation Kinase_Assay_Workflow In Vitro Kinase Inhibitor Screening Workflow Start Start Prepare_Reagents Prepare Reagents: - SIK Enzyme - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in Microplate Prepare_Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Detection Step (e.g., Add ADP-Glo Reagent) Incubation->Detection Measurement Measure Signal (Luminescence, Fluorescence, etc.) Detection->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to SIK Isoforms and the Pan-Inhibitor WH-4-025

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Salt-Inducible Kinase (SIK) isoforms—SIK1, SIK2, and SIK3—and the small molecule inhibitor WH-4-025. It details their roles in critical signaling pathways, presents comparative quantitative data for various inhibitors, and outlines key experimental protocols for their study.

Introduction to Salt-Inducible Kinases (SIKs)

The Salt-Inducible Kinases (SIKs) are a subfamily of three serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) superfamily.[1][2][3][4] The family comprises three isoforms: SIK1, SIK2, and SIK3.[2][4] These kinases are crucial regulators of a multitude of physiological processes, including metabolic homeostasis, inflammation, cell growth, and neurological functions.[4][5]

All three SIK isoforms are activated via phosphorylation of a conserved threonine residue within their activation loop by the upstream master kinase, Liver Kinase B1 (LKB1).[2][6] Once activated, SIKs phosphorylate and regulate the activity of a range of downstream targets. The most well-characterized substrates are the Class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, and HDAC7, and the CREB-regulated transcription coactivators (CRTCs).[5] Phosphorylation by SIKs typically leads to the sequestration of these transcriptional regulators in the cytoplasm, thereby inhibiting their nuclear activity.

While SIK1 expression is inducible by various stimuli, including high salt intake and hormonal signals, SIK2 and SIK3 are generally expressed constitutively in many tissues.[6][7] The dysregulation of SIK activity has been implicated in numerous diseases, such as cancer, metabolic disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[4]

This compound: A Pan-SIK Inhibitor

This compound is a small molecule compound identified as a potent inhibitor of the Salt-Inducible Kinase family.[8][9][10][11] As referenced in patent WO2016023014A2, it is utilized in research settings to probe the function of SIKs in various biological systems.[8][9][10] By blocking the kinase activity of SIK1, SIK2, and SIK3, this compound can reverse the SIK-mediated phosphorylation of downstream targets like CRTCs and Class IIa HDACs, allowing their translocation to the nucleus to modulate gene expression. This mechanism makes it a valuable tool for studying the therapeutic potential of SIK inhibition.

Quantitative Inhibitor Data

While specific IC50 values for this compound against each SIK isoform are not detailed in publicly available literature, the potencies of several other well-characterized SIK inhibitors are provided below for comparative context. These compounds are frequently used to pharmacologically interrogate SIK signaling.

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference(s)
HG-9-91-01 0.926.69.6[11]
MRT199665 1101243[7]
YKL-06-061 6.561.7720.5[11]
YKL-06-062 2.121.402.86[11]
GLPG3312 2.00.70.6[12]
ARN-3236 21.63<16.63[11]
MRIA9 516180127[7][12]

SIK Isoforms in Cellular Signaling Pathways

SIK isoforms act as central nodes in signaling networks that translate extracellular cues into transcriptional and metabolic responses. The inhibition of these kinases by compounds like this compound can significantly alter these pathways.

SIK1 Signaling

SIK1 is a critical component of the LKB1 tumor suppressor pathway.[3] It plays a significant role in regulating cellular responses to metabolic stress and growth factor signaling. For instance, the LKB1-SIK1 axis can inhibit the pro-metastatic TGF-β pathway, and SIK1 activation has been shown to suppress gluconeogenesis by modulating the cAMP/PKA/CREB signaling cascade.[2][13][14]

SIK1_Signaling_Pathway cluster_legend Legend LKB1 LKB1 SIK1 SIK1 LKB1->SIK1 Activates (P) HDACs HDAC4/5/7 (Cytoplasm) SIK1->HDACs Phosphorylates (Inhibits Nuclear Entry) CRTCs CRTCs (Cytoplasm) SIK1->CRTCs Phosphorylates (Inhibits Nuclear Entry) TGFb TGF-β Pathway SIK1->TGFb Inhibits WH4025 This compound WH4025->SIK1 Inhibits HDACs_Nuc HDAC4/5/7 (Nucleus) Tumor Tumor Suppression HDACs_Nuc->Tumor Regulates CRTCs_Nuc CRTCs (Nucleus) CREB CREB CRTCs_Nuc->CREB Co-activates Gluco Gluconeogenesis CREB->Gluco Promotes Activation Activation Inhibition Inhibition

SIK1 Signaling Pathway Overview.
SIK2 Signaling

SIK2 is deeply integrated into pathways controlling cellular metabolism and tumorigenesis.[1][15] It has been shown to influence the PI3K-Akt-mTOR, Hippo-YAP, and Wnt/β-catenin signaling pathways.[15][16] Depending on the cellular context, SIK2 can act as either an oncogene or a tumor suppressor, highlighting its complex role in cancer biology.[16] It is the most abundant isoform in adipose tissue and a key regulator of insulin signaling and lipogenesis.[17]

SIK2_Signaling_Pathway cluster_legend Legend LKB1 LKB1 SIK2 SIK2 LKB1->SIK2 Activates (P) PI3K PI3K/Akt/mTOR SIK2->PI3K Modulates Hippo Hippo-YAP SIK2->Hippo Modulates Wnt Wnt/β-catenin SIK2->Wnt Modulates Metabolism Lipid & Glucose Metabolism SIK2->Metabolism Regulates WH4025 This compound WH4025->SIK2 Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation Hippo->Proliferation Wnt->Proliferation Activation Activation Inhibition Inhibition Modulation Modulation

SIK2 Signaling Pathway Overview.
SIK3 Signaling

SIK3 has emerged as a crucial regulator of sleep and circadian rhythms through the LKB1-SIK3-HDAC4 signaling axis.[18][19] It is also involved in controlling lipid metabolism in response to feeding and fasting signals.[20] Similar to SIK2, SIK3 can regulate tissue growth by phosphorylating Salvador (Sav), a key component of the Hippo pathway, thereby inhibiting its tumor-suppressive function.[21]

SIK3_Signaling_Pathway cluster_legend Legend LKB1 LKB1 SIK3 SIK3 LKB1->SIK3 Activates (P) HDAC4 HDAC4 (Cytoplasm) SIK3->HDAC4 Phosphorylates (Inhibits Nuclear Entry) Sav Salvador (Sav) SIK3->Sav Phosphorylates (Inhibits) WH4025 This compound WH4025->SIK3 Inhibits HDAC4_Nuc HDAC4 (Nucleus) Sleep Sleep Regulation HDAC4_Nuc->Sleep Regulates Metabolism Lipid Metabolism HDAC4_Nuc->Metabolism Regulates Hippo Hippo Pathway Sav->Hippo Growth Tissue Growth Hippo->Growth Activation Activation Inhibition Inhibition

SIK3 Signaling Pathway Overview.

Experimental Protocols & Methodologies

The study of SIKs and their inhibitors involves a range of biochemical and cell-based assays. Below are outlines of key experimental protocols.

General Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing a kinase inhibitor like this compound typically follows a multi-step workflow, starting with high-throughput screening and progressing to detailed cellular and in vivo validation.

Kinase_Inhibitor_Workflow HTS High-Throughput Screen (e.g., TR-FRET, MALDI-TOF) HitID Hit Identification & Confirmation HTS->HitID IC50 IC50 Determination (Biochemical Assay) HitID->IC50 Selectivity Selectivity Profiling (Kinome Panel) IC50->Selectivity Cellular Cellular Target Engagement (e.g., CRTC3 Translocation) Selectivity->Cellular Functional Functional Cellular Assays (e.g., Cytokine Production) Cellular->Functional InVivo In Vivo Efficacy & Pharmacokinetics Functional->InVivo

Workflow for Kinase Inhibitor Discovery.
In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor required to block 50% of a kinase's activity.

Objective: To measure the potency (IC50) of this compound against recombinant SIK1, SIK2, and SIK3.

Principle: A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the SIK enzyme. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into proximity, generating a FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT).

    • Serially dilute this compound in DMSO, followed by a final dilution in assay buffer.

    • Prepare a solution of recombinant SIK enzyme (SIK1, SIK2, or SIK3) and the biotinylated peptide substrate in assay buffer.

    • Prepare a solution of ATP in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

    • Add the enzyme/substrate mixture to all wells.

    • Initiate the reaction by adding the ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).

    • Calculate the ratio of the two emission signals.

  • Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular SIK Inhibition Assay (CRTC3 Nuclear Translocation)

This assay confirms that the inhibitor engages and blocks SIK activity within a cellular context.[22]

Objective: To visualize and quantify the effect of this compound on the subcellular localization of the SIK substrate, CRTC3.

Principle: In resting cells, SIKs phosphorylate CRTC3, causing it to be retained in the cytoplasm. Inhibition of SIKs leads to CRTC3 dephosphorylation and subsequent translocation into the nucleus. This change can be monitored using immunofluorescence microscopy.[22]

Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., U2OS cells) onto glass-bottom plates or coverslips.[22]

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours).

  • Immunofluorescence:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for CRTC3.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or confocal microscope.

    • Use image analysis software to define nuclear and cytoplasmic compartments based on the DAPI stain.

    • Quantify the fluorescence intensity of the CRTC3 signal in both compartments for each cell.

    • Calculate the nuclear-to-cytoplasmic intensity ratio as a measure of translocation.

    • Plot the ratio against the inhibitor concentration to determine the cellular EC50.

Co-Immunoprecipitation (Co-IP) for Interaction Studies

This protocol is used to investigate the physical interaction between SIKs and their putative substrates or binding partners in a cellular lysate.

Objective: To determine if a specific SIK isoform interacts with a protein of interest (e.g., HDAC4).

Methodology:

  • Cell Lysis:

    • Harvest cells expressing the proteins of interest.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-SIK2 antibody) or an isotype control IgG overnight at 4°C.

    • Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-4 hours.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the suspected interacting "prey" protein (e.g., anti-HDAC4 antibody).

    • Also, probe for the bait protein to confirm successful immunoprecipitation.

    • An interaction is confirmed if the prey protein is detected in the lane corresponding to the bait IP but not in the IgG control lane.

References

WH-4-025: An In-depth Technical Guide on Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WH-4-025 is a small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological and pathological processes. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known downstream signaling effects of potent, structurally related pan-SIK inhibitors such as HG-9-91-01 and YKL-05-099 to provide a comprehensive overview of the anticipated biological consequences of this compound administration. Inhibition of SIKs by compounds like this compound modulates inflammatory responses, induces apoptosis in cancer cells, and influences cell cycle progression. This is primarily achieved through the dephosphorylation and subsequent nuclear translocation of key downstream targets, including CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This guide presents the core signaling pathways, quantitative data from related SIK inhibitors, and detailed experimental protocols relevant to the study of this compound.

Introduction to this compound and Salt-Inducible Kinases (SIKs)

This compound is identified as a potent inhibitor of Salt-Inducible Kinases (SIKs)[1][2]. The SIK family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family. They are key regulators of metabolic and inflammatory pathways. SIKs exert their effects by phosphorylating and thereby inactivating downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This phosphorylation leads to their sequestration in the cytoplasm via binding to 14-3-3 proteins, preventing their nuclear functions.

The inhibition of SIKs by small molecules like this compound is expected to reverse this process, leading to the dephosphorylation and nuclear translocation of CRTCs and HDACs. This, in turn, modulates the expression of a wide array of genes, leading to significant physiological effects, including potent anti-inflammatory responses and the induction of apoptosis in cancer cells. Due to the limited availability of specific experimental data for this compound, this guide will utilize data from well-characterized, structurally related pan-SIK inhibitors, HG-9-91-01 and YKL-05-099, to illustrate the downstream signaling effects.

Core Downstream Signaling Pathways of this compound

The primary mechanism of action of this compound is through the inhibition of SIKs, which unleashes the activity of CRTCs and Class IIa HDACs.

The SIK-CRTC-CREB Signaling Axis

Under basal conditions, SIKs phosphorylate CRTCs, leading to their cytoplasmic retention. Inhibition of SIKs by this compound allows for the dephosphorylation of CRTCs, which then translocate to the nucleus and co-activate the transcription factor CREB (cAMP response element-binding protein). This leads to the transcription of CREB target genes, including the anti-inflammatory cytokine IL-10.

SIK_CRTC_CREB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK CRTC_p p-CRTC SIK->CRTC_p Phosphorylates 14-3-3 14-3-3 CRTC_p->14-3-3 Binds CRTC CRTC CRTC_p->CRTC Dephosphorylates (upon SIK inhibition) WH4025 This compound WH4025->SIK Inhibits CREB CREB CRTC->CREB Co-activates Gene CREB Target Genes (e.g., IL-10) CREB->Gene Activates Transcription

Figure 1. SIK-CRTC-CREB Signaling Pathway.
The SIK-HDAC Signaling Axis

Similar to CRTCs, Class IIa HDACs are also phosphorylated by SIKs and retained in the cytoplasm. SIK inhibition leads to their dephosphorylation and nuclear translocation, where they can influence gene expression. This pathway is also implicated in the regulation of inflammatory responses.

SIK_HDAC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK HDAC_p p-HDAC SIK->HDAC_p Phosphorylates 14-3-3 14-3-3 HDAC_p->14-3-3 Binds HDAC HDAC HDAC_p->HDAC Dephosphorylates (upon SIK inhibition) WH4025 This compound WH4025->SIK Inhibits MEF2 MEF2 HDAC->MEF2 Represses Gene Target Genes MEF2->Gene Regulates Transcription

Figure 2. SIK-HDAC Signaling Pathway.

Quantitative Data on the Effects of SIK Inhibition

The following tables summarize quantitative data obtained from studies on the potent pan-SIK inhibitors HG-9-91-01 and YKL-05-099, which are expected to have similar effects to this compound.

Table 1: Inhibitory Activity of Related SIK Inhibitors
CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference
HG-9-91-010.926.69.6[3][4][5]
YKL-05-099~10~40~30[6][7]
GLPG33122.00.70.6[8]
Table 2: Effects of SIK Inhibition on Cytokine Production in Macrophages
CompoundCell TypeTreatmentIL-10 ProductionTNF-α ProductionReference
HG-9-91-01Human Myeloid CellsTLR2/4 agonistsIncreasedDecreased[9]
YKL-05-099Mouse BMDCsZymosan APotentiated (EC50 ~460 nM)Suppressed[6][10]
YKL-05-099Mouse Serum (in vivo)20 mg/kg dose> 2-fold increaseReduced[6]
Table 3: Effects of SIK Inhibition on Cancer Cell Viability and Apoptosis
CompoundCell LineEffectQuantitative DataReference
YKL-05-099AML Cell LinesCell-cycle arrest and apoptosisEC50 values in the low micromolar range[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the downstream effects of SIK inhibitors.

Western Blot Analysis of CREB Phosphorylation

This protocol is adapted from studies investigating the effects of SIK inhibitors on CREB signaling.

Objective: To determine the effect of this compound on the phosphorylation of CREB at Serine 133.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-CREB (Ser133), anti-total CREB, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CREB, total CREB, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add chemiluminescent substrate. Visualize bands using an imaging system.

  • Analysis: Quantify band intensities and normalize p-CREB levels to total CREB and the loading control (β-actin).

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-CREB, CREB, β-actin) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J IF_Workflow A Cell Seeding on Coverslips B Treatment with this compound A->B C Fixation with PFA B->C D Permeabilization C->D E Blocking D->E F Primary and Secondary Antibody Staining E->F G DAPI Staining F->G H Fluorescence Microscopy G->H I Image Analysis H->I Apoptosis_Workflow A Cancer Cell Treatment with this compound B Cell Harvesting A->B C Annexin V-FITC and PI Staining B->C D Flow Cytometry Analysis C->D E Data Gating and Quantification D->E

References

Methodological & Application

Application Notes and Protocols for WH-4-025 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the dissolution and storage of the Salt-inducible kinase (SIK) inhibitor, WH-4-025, in dimethyl sulfoxide (DMSO) for use in research and drug development.

Introduction

This compound is a potent inhibitor of Salt-inducible kinases (SIKs), a family of serine/threonine kinases that play crucial roles in various physiological processes.[1][2][3][4] Proper handling and storage of this compound are critical to maintain its stability and ensure accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many small organic molecules, including this compound, due to its ability to dissolve both polar and nonpolar compounds.[5] This document outlines the recommended procedures for preparing and storing stock solutions of this compound in DMSO.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

PropertyValueReference
Molecular Weight 741.76 g/mol [1][2][3]
Molecular Formula C39H38F3N7O5[1][2][3]
CAS Number 1876463-35-2[1][3][4]
Solubility in DMSO 125 mg/mL (168.52 mM)[1][2][3][4]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration in cell-based assays. Adjustments to the calculations can be made to prepare stock solutions of different concentrations.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 741.76 g/mol * 1000 mg/g = 7.4176 mg

  • Weighing the this compound:

    • Carefully weigh out 7.42 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO:

    • Add 1 mL of anhydrous or newly opened DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use high-purity DMSO as its hygroscopic nature can impact solubility.[1]

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • To ensure complete dissolution, sonicate the solution in an ultrasonic water bath for 10-15 minutes.[1][2][3][4] Visually inspect the solution to confirm that no solid particles remain.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1]

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution in DMSO.

G A Calculate Mass of this compound B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Mix C->D E Sonicate for Complete Dissolution D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G G cluster_0 Cellular Environment WH4025 This compound SIK SIK Kinase WH4025->SIK Downstream Downstream Signaling SIK->Downstream

References

Application Notes and Protocols for In Vivo Study of WH-4-025, a Dual STAT3 and KRAS Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) and the KRAS signaling pathway are critical mediators of tumor cell proliferation, survival, and immune evasion.[1][2][3] Oncogenic KRAS mutations are prevalent in some of the most aggressive human cancers, including pancreatic, colorectal, and lung cancers.[1] However, direct inhibition of KRAS has been challenging, and resistance often emerges.[3] Recent studies indicate that STAT3 activation can sustain tumorigenicity following the ablation of mutant KRAS, suggesting that dual targeting of both pathways could be a powerful therapeutic strategy to overcome resistance and enhance anti-tumor efficacy.[2][4][5]

WH-4-025 is a novel small molecule inhibitor designed to dually target STAT3 and the KRAS signaling pathway. These application notes provide a comprehensive protocol for designing and executing an in vivo study to evaluate the preclinical efficacy of this compound using a human tumor xenograft model in immunodeficient mice. The protocols outlined below cover animal model selection, drug formulation and administration, efficacy evaluation, and pharmacodynamic assessments.

cluster_0 KRAS Pathway cluster_1 STAT3 Pathway cluster_2 This compound Inhibition cluster_3 Cellular Outcomes KRAS KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis WH4025 This compound WH4025->KRAS Inhibits WH4025->STAT3 Inhibits G cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Study Endpoint arrow arrow Tumor_Implant Tumor Cell/Fragment Implantation (Day 0) Tumor_Growth Tumor Growth to Palpable Size (~100-150 mm³) Tumor_Implant->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Initiate Dosing (Vehicle, this compound, SoC) (Day 1) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) Dosing->Monitoring Endpoint End of Study (Tumor >1500 mm³ or Pre-defined Timepoint) Monitoring->Endpoint Collection Collect Tumors, Blood, and Tissues Endpoint->Collection Analysis Efficacy, PD, and Toxicity Analysis Collection->Analysis

References

Application Notes and Protocols for Macrophage Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "WH-4-025" did not yield specific results regarding its concentration for treating macrophages. The following application notes and protocols are based on the publicly available data for the compound NK-4 , which has been studied for its effects on macrophage polarization and function. Researchers should validate these protocols for their specific experimental context.

Introduction

Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and host defense. Their functional phenotype can be broadly categorized into the pro-inflammatory M1-like state and the anti-inflammatory M2-like state. The ability to modulate macrophage polarization is a key therapeutic strategy for various diseases, including chronic wounds, infections, and cancer. NK-4 is a compound that has been shown to influence macrophage polarization, primarily driving them towards an M1-like phenotype, which is crucial for enhancing the initial inflammatory response in wound healing.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effect of NK-4 on macrophages. These concentrations and observed effects can serve as a starting point for experimental design.

Table 1: Effective Concentrations of NK-4 on THP-1 Macrophages

ConcentrationCell TypeDuration of TreatmentObserved EffectReference
1, 3, 5 µMTHP-1 derived macrophages3 daysDose-dependent decrease in TNF-α and increase in IL-10 production after co-culture with apoptotic cells and LPS stimulation.[1][1]
3, 5 µMTHP-1 derived macrophages3 daysIncreased phagocytosis of apoptotic Jurkat E6.1 cells.[1][1]
4, 5 µMTHP-1 derived macrophages3 daysInduced morphological features characteristic of M1 macrophages.[1][1]

Table 2: Effects of NK-4 on Macrophage Phenotype and Function

ParameterTreatment ConditionResultReference
Morphology 4 or 5 µM NK-4 for 3 daysCharacteristic M1 macrophage morphology[1]
M1 Markers (CD38, CD86) NK-4 treatmentIncreased expression[1]
Phagocytosis (Latex beads) NK-4 treatmentEnhanced phagocytosis[1]
Phagocytosis (Apoptotic cells) 3 and 5 µM NK-4 for 3 daysIncreased frequency of phagocytic macrophages by 3.4-fold[1]
Cytokine Production (LPS stimulation) NK-4 treatmentIncreased ratio of TNF-α to IL-10[1]
Phenotypic Switch (Co-culture with apoptotic cells) 1, 3, or 5 µM NK-4 for 3 daysSwitch from M1-like to M2-like phenotype (inverted TNF-α/IL-10 ratio)[1]
Signaling Pathway (TNF-α production) NK-4 treatmentInvolvement of ERK MAPK signaling pathway[1]
Signaling Pathway (IL-10 upregulation post-efferocytosis) NK-4 treatment and co-culture with apoptotic cellsActivation of PI3K/Akt signaling pathway[1]

Experimental Protocols

THP-1 Cell Differentiation into Macrophages

This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in tissue culture plates.

  • Add PMA to a final concentration of 100 ng/mL.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, macrophages will be adherent to the plate. Aspirate the medium and wash the cells gently with sterile PBS.

  • Add fresh, complete medium without PMA and allow the cells to rest for 24 hours before starting the experiment.

Treatment of Macrophages with NK-4

This protocol outlines the treatment of differentiated THP-1 macrophages with NK-4.

Materials:

  • Differentiated THP-1 macrophages

  • NK-4 compound

  • DMSO (vehicle control)

  • Complete RPMI-1640 medium

Procedure:

  • Prepare a stock solution of NK-4 in DMSO.

  • Dilute the NK-4 stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1, 3, 5 µM).

  • Prepare a vehicle control with the same final concentration of DMSO as the highest NK-4 concentration.

  • Aspirate the medium from the differentiated macrophages and add the medium containing the different concentrations of NK-4 or the vehicle control.

  • Incubate the cells for the desired period (e.g., 3 days) at 37°C in a 5% CO2 incubator.

Analysis of Macrophage Polarization

3.3.1. Immunostaining for Surface Markers

Materials:

  • Treated macrophages in chamber slides

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-CD38, anti-CD86, anti-CD206)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Fix the treated cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 30 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the slides and visualize under a fluorescence microscope.

3.3.2. Cytokine Analysis (ELISA)

Materials:

  • Supernatants from treated macrophage cultures

  • ELISA kits for TNF-α and IL-10

Procedure:

  • Collect the culture supernatants after treatment.

  • If necessary, stimulate the cells with LPS (e.g., 100 ng/mL) for a few hours before collecting the supernatant to measure cytokine production in response to a pro-inflammatory stimulus.

  • Perform the ELISA according to the manufacturer's instructions to quantify the concentrations of TNF-α and IL-10.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways of NK-4 in Macrophages

NK4_Signaling_Pathway cluster_0 NK-4 Induced M1 Polarization cluster_1 Phenotypic Switch upon Efferocytosis NK4 NK-4 Receptor Unknown Receptor NK4->Receptor ERK_MAPK ERK MAPK Pathway Receptor->ERK_MAPK M1_Polarization M1 Polarization (Increased CD38, CD86) ERK_MAPK->M1_Polarization TNFa_Production Increased TNF-α Production ERK_MAPK->TNFa_Production Phagocytosis Enhanced Phagocytosis M1_Polarization->Phagocytosis Apoptotic_Cell Apoptotic Cell PS_Recognition Phosphatidylserine Recognition Apoptotic_Cell->PS_Recognition Phagocytosis_Apo Phagocytosis of Apoptotic Cell Apoptotic_Cell->Phagocytosis_Apo NK4_Treated_Macrophage NK-4 Treated M1-like Macrophage NK4_Treated_Macrophage->PS_Recognition NK4_Treated_Macrophage->Phagocytosis_Apo TNFa_Downregulation Downregulation of TNF-α PS_Recognition->TNFa_Downregulation PI3K_Akt PI3K/Akt Pathway Phagocytosis_Apo->PI3K_Akt IL10_Upregulation Upregulation of IL-10 PI3K_Akt->IL10_Upregulation M2_Phenotype Switch to M2-like Phenotype TNFa_Downregulation->M2_Phenotype IL10_Upregulation->M2_Phenotype

Caption: Signaling pathways of NK-4 in macrophage polarization and phenotypic switching.

Experimental Workflow for Macrophage Treatment and Analysis

Experimental_Workflow cluster_workflow Experimental Workflow cluster_analysis Analysis start Start: THP-1 Cell Culture differentiate Differentiate THP-1 cells with PMA (48-72h) start->differentiate treat Treat differentiated macrophages with NK-4 (e.g., 3 days) differentiate->treat immuno Immunostaining (CD38, CD86, CD206) treat->immuno elisa ELISA for Cytokines (TNF-α, IL-10) treat->elisa phago Phagocytosis Assay (Beads or Apoptotic Cells) treat->phago end End: Data Interpretation immuno->end elisa->end phago->end

Caption: Workflow for treating macrophages with NK-4 and subsequent analysis.

References

Application Note: Western Blot Protocol for Detecting p-HDAC5 Inhibition by WH-4-025

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application: This document provides a detailed protocol for assessing the inhibitory effect of WH-4-025 on the phosphorylation of Histone Deacetylase 5 (HDAC5) using Western blotting.

Introduction: Histone Deacetylase 5 (HDAC5) is a class IIa HDAC that plays a critical role in transcriptional regulation and cellular differentiation. Unlike other HDACs, the catalytic activity and subcellular localization of class IIa HDACs are regulated by phosphorylation. Salt-inducible kinases (SIKs) are primary regulators that phosphorylate HDAC5.[1][2][3] This phosphorylation event leads to the binding of 14-3-3 chaperone proteins, which sequester HDAC5 in the cytoplasm, thereby inhibiting its nuclear deacetylase function.[1][2]

This compound is a potent inhibitor of the SIK family of kinases (SIK1, SIK2, SIK3). By inhibiting SIK activity, this compound is expected to decrease the phosphorylation of HDAC5. This prevents cytoplasmic sequestration and allows HDAC5 to translocate to the nucleus, where it can deacetylate target proteins and regulate gene expression.[4] This application note details a Western blot method to quantitatively measure the decrease in phosphorylated HDAC5 (p-HDAC5) in cells following treatment with this compound.

Signaling Pathway of SIK-Mediated HDAC5 Regulation

SIK_HDAC5_Pathway pHDAC5 pHDAC5 HDAC5_n HDAC5_n SIK SIK HDAC5 HDAC5 WH4025 WH4025

Experimental Workflow

Western_Blot_Workflow

Detailed Experimental Protocol

A. Materials and Reagents
  • Cell Line: Appropriate cell line expressing HDAC5 (e.g., C2C12 myoblasts, HEK293T, or relevant cancer cell lines).

  • Culture Medium: As recommended for the chosen cell line.

  • This compound SIK Inhibitor: (MCE, MedChemExpress; or other supplier). Prepare stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (e.g., 20 mM β-glycerophosphate, 50 mM NaF, and 1 mM Na3VO4).[5]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels (e.g., 4-20% gradient gels), 4x Laemmli sample buffer.

  • Transfer Membrane: PVDF or nitrocellulose membrane (0.45 µm pore size).

  • Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-HDAC5 (e.g., Ser498), recommended dilution 1:1000.

    • Rabbit anti-HDAC5 (Total), recommended dilution 1:1000.

    • Mouse anti-GAPDH or anti-β-actin (Loading Control), recommended dilution 1:5000.

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG.

    • HRP-conjugated Goat anti-Mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

B. Cell Culture and Treatment
  • Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Suggested concentrations for a dose-response experiment: 0 (vehicle control, DMSO), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM.

    • Aspirate the old medium and replace it with the medium containing this compound or vehicle.

    • Incubate for a predetermined time (e.g., 1, 6, or 24 hours) at 37°C and 5% CO₂.

C. Protein Lysate Preparation
  • Place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS completely.

  • Add 100-150 µL of ice-cold supplemented Lysis Buffer to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[5]

  • Carefully transfer the supernatant (total protein lysate) to a new tube, avoiding the pellet.

D. Protein Quantification and Sample Preparation
  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Calculate the volume of lysate needed to obtain 25-30 µg of total protein.[6]

  • Add 4x Laemmli sample buffer to the calculated lysate volume and boil at 95°C for 5 minutes.

E. SDS-PAGE and Western Blotting
  • Gel Electrophoresis: Load 25-30 µg of each protein sample into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. For a protein of the size of HDAC5 (~120 kDa), a wet transfer at 100V for 90-120 minutes is recommended.

  • Blocking: After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-p-HDAC5, anti-total-HDAC5, or anti-loading control) in 5% BSA/TBST.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. Note: It is recommended to probe separate blots for p-HDAC5 and total HDAC5.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[6]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[6]

  • Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).

  • Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

Data Presentation and Analysis

The effect of this compound on HDAC5 phosphorylation should be quantified by densitometry. The signal intensity of the p-HDAC5 band is normalized to the signal of the total HDAC5 band to account for any variations in HDAC5 protein levels. This ratio is then normalized to the vehicle control.

Example Quantitative Data

The following table presents hypothetical data from a dose-response experiment to illustrate the expected outcome.

This compound Conc. (µM)Relative p-HDAC5 Intensity (Arbitrary Units)Relative Total HDAC5 Intensity (Arbitrary Units)Normalized Ratio (p-HDAC5 / Total HDAC5)Fold Change vs. Vehicle
0 (Vehicle)15,23015,5000.981.00
0.112,15015,3500.790.81
0.58,50015,6000.540.55
1.04,60015,4000.300.31
5.01,55015,5500.100.10
10.01,49015,2000.100.10

Analysis: The data shows a dose-dependent decrease in the phosphorylation of HDAC5 upon treatment with this compound, with a significant reduction observed at concentrations of 1.0 µM and higher. This result is consistent with the inhibitory action of this compound on SIKs.

References

Application Notes and Protocols for the Immunoprecipitation of SIK Proteins with WH-4-025

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that play crucial roles in a multitude of physiological processes.[1][2][3] As members of the AMP-activated protein kinase (AMPK) family, SIKs are key regulators of signal transduction pathways, influencing metabolism, inflammation, and cellular responses to hormonal signals.[3][4][5] The activity of SIKs is modulated by upstream kinases such as Liver Kinase B1 (LKB1), which is responsible for their activation.[2][4] Dysregulation of SIK signaling has been implicated in various diseases, making them attractive targets for therapeutic intervention.[6]

WH-4-025 is a known inhibitor of Salt-Inducible Kinases.[5][7][8][9] While traditionally, immunoprecipitation relies on the high specificity of antibodies to isolate a protein of interest, the principles of affinity purification can be extended to small molecule inhibitors that exhibit high affinity and selectivity for their target proteins. This document provides a detailed protocol for the use of this compound in a pull-down assay, a method analogous to immunoprecipitation, for the enrichment of SIK proteins from cellular lysates. This technique is valuable for studying SIK protein interactions, downstream targets, and the efficacy of this compound as a specific SIK-targeting compound.

SIK Signaling Pathway

SIK proteins are central nodes in signaling cascades that translate extracellular signals into transcriptional and metabolic responses. A primary mechanism of SIK regulation involves their phosphorylation by LKB1, which is essential for their kinase activity.[2][4] SIKs, in turn, phosphorylate and regulate the activity of several downstream targets, most notably the Class IIa histone deacetylases (HDACs) and the CREB-regulated transcription coactivators (CRTCs).[1][5] By phosphorylating these substrates, SIKs promote their sequestration in the cytoplasm via binding to 14-3-3 proteins, thereby inhibiting their nuclear functions.[4]

The signaling pathway is also modulated by cyclic AMP (cAMP) levels. Increased cAMP activates Protein Kinase A (PKA), which can then phosphorylate and inhibit SIK activity.[2][3][4] This inhibition alleviates the SIK-mediated suppression of CRTCs and HDACs, allowing their translocation to the nucleus to co-activate transcription factors like CREB (cAMP response element-binding protein).

SIK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates SIK SIK1/2/3 PKA->SIK Inhibits LKB1 LKB1 LKB1->SIK Activates HDAC Class IIa HDACs SIK->HDAC Phosphorylates CRTC CRTCs SIK->CRTC Phosphorylates FourteenThreeThree 14-3-3 HDAC->FourteenThreeThree Binds Gene_Expression Target Gene Expression HDAC->Gene_Expression Regulates CRTC->FourteenThreeThree Binds CREB CREB CRTC->CREB Co-activates FourteenThreeThree->HDAC FourteenThreeThree->CRTC CREB->Gene_Expression Activates

Caption: SIK Signaling Pathway Overview

Quantitative Data

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference
HG-9-91-010.926.69.6[10][11]
GLPG33122.00.70.6[3][4]
YKL-05-099~1040~30[6]
YKL-06-0616.561.7720.5[6]
YKL-06-0622.121.402.86[6]
ARN-323621.63<16.63[6]

Experimental Protocols

Affinity-Based Pull-Down of SIK Proteins using this compound

This protocol describes the use of this compound, immobilized on a solid support, to selectively capture and enrich SIK proteins from cell lysates. This method is based on the principles of affinity chromatography, where the inhibitor acts as the "bait" to pull down its target protein "prey".

Pull_Down_Workflow start Start cell_culture 1. Cell Culture (Expressing SIK proteins) start->cell_culture cell_lysis 2. Cell Lysis (Prepare clarified lysate) cell_culture->cell_lysis incubation 4. Incubation (Incubate lysate with This compound beads) cell_lysis->incubation prepare_beads 3. Prepare this compound Affinity Matrix (Immobilize this compound on beads) prepare_beads->incubation washing 5. Washing Steps (Remove non-specific binders) incubation->washing elution 6. Elution (Elute bound SIK proteins) washing->elution analysis 7. Downstream Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) elution->analysis end End analysis->end

Caption: this compound Pull-Down Workflow
  • This compound (MedChemExpress, Cat. No. HY-138001 or equivalent)

  • Affinity beads with a functional group suitable for small molecule immobilization (e.g., NHS-activated sepharose beads, AminoLink Plus Coupling Resin)

  • Cell line known to express SIK proteins (e.g., HEK293T, adipocytes, macrophages)

  • Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails)

  • Wash Buffer (e.g., Lysis buffer with a lower concentration of detergent or higher salt concentration to minimize non-specific binding)

  • Elution Buffer (e.g., 2X Laemmli sample buffer for SDS-PAGE, or a competitive elution buffer containing a high concentration of free this compound, or a pH shift elution buffer)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Reagents for protein concentration determination (e.g., BCA assay kit)

  • Antibodies for Western blot analysis (e.g., anti-SIK1, anti-SIK2, anti-SIK3)

Part 1: Preparation of this compound Affinity Matrix

Note: This is a generalized protocol. The specific chemistry for immobilizing this compound will depend on the functional groups on the compound and the chosen affinity beads. Covalent attachment is recommended to prevent leaching of the inhibitor.

  • Solubilize this compound: Prepare a concentrated stock solution of this compound in DMSO.

  • Couple this compound to Beads: Follow the manufacturer's instructions for the chosen activated beads to covalently couple this compound. This typically involves incubating the solubilized compound with the beads in an appropriate coupling buffer.

  • Block Unreacted Sites: After coupling, block any remaining active sites on the beads according to the manufacturer's protocol to prevent non-specific protein binding.

  • Wash and Store: Wash the beads extensively to remove any non-covalently bound this compound. Resuspend the prepared affinity matrix in a storage buffer (e.g., PBS with a preservative) and store at 4°C.

Part 2: Cell Lysate Preparation

  • Cell Culture: Grow the chosen cell line to 80-90% confluency.

  • Harvest and Wash: Harvest the cells and wash them twice with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine Protein Concentration: Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a BCA assay. Adjust the concentration to 1-2 mg/mL with Lysis Buffer.

Part 3: Affinity Pull-Down

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with unconjugated beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

  • Incubation with this compound Beads: Add the prepared this compound affinity matrix to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation (e.g., 500 x g for 1 minute). Carefully remove the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for a few minutes, and then pellet.

  • Elution: After the final wash, remove all supernatant. Elute the bound proteins using one of the following methods:

    • Denaturing Elution: Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins ready for SDS-PAGE.

    • Competitive Elution: Incubate the beads with an elution buffer containing a high concentration of free this compound to displace the bound SIK proteins.

    • pH Elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) to disrupt the protein-inhibitor interaction. Neutralize the eluate immediately with a high pH buffer.

Part 4: Downstream Analysis

  • SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against SIK1, SIK2, or SIK3 to confirm the presence of the target proteins.

  • Mass Spectrometry: For identification of interacting partners, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry analysis.

Conclusion

The use of the SIK inhibitor this compound in an affinity-based pull-down assay provides a powerful tool for the specific enrichment and study of SIK proteins. This approach complements traditional immunoprecipitation and can be instrumental in elucidating the composition of SIK-containing protein complexes, identifying novel interacting partners, and validating the engagement of this compound with its intended targets in a cellular context. The successful application of this protocol will contribute to a deeper understanding of SIK biology and aid in the development of novel therapeutics targeting this important kinase family.

References

Application Notes and Protocols for Intraperitoneal Injection of WH-4-025 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of the Salt-inducible kinase (SIK) inhibitor, WH-4-025, to mice for in vivo research applications. The information is intended for researchers, scientists, and drug development professionals.

Chemical Properties of this compound

This compound is an inhibitor of Salt-inducible kinases (SIKs)[1][2][3][4]. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number1876463-35-2[1][3][4]
Molecular FormulaC39H38F3N7O5[1][3][4]
Molecular Weight741.76 g/mol [1][3]
AppearanceWhite solid[3]
SolubilityDMSO: 125 mg/mL (with sonication)[1][3][5]
Storage (Powder)-20°C for 3 years[3]
Storage (in Solvent)-80°C for up to 6 months, -20°C for up to 1 month[1][2]

Preparation of this compound for Intraperitoneal Injection

Due to its poor solubility in aqueous solutions, this compound requires a specific vehicle for in vivo administration. Below are two established protocols for preparing this compound for intraperitoneal injection in mice. The choice of protocol may depend on the desired final concentration and whether a clear solution or a suspension is acceptable for the specific experimental design.

Note: To aid dissolution, it is recommended to warm the solution to 37°C and use an ultrasonic bath[1]. For in vivo experiments, it is best to prepare the working solution freshly on the day of use[2].

Protocol 1: Clear Solution Formulation

This protocol yields a clear solution with a solubility of at least 2.08 mg/mL[2].

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the injection vehicle, a 20.8 mg/mL stock solution in DMSO is required[2].

  • Sequentially add the co-solvents. For 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly[2].

  • Add Tween-80. To the mixture from the previous step, add 50 µL of Tween-80 and mix until a homogenous solution is formed[2].

  • Add Saline. Finally, add 450 µL of saline to the mixture to reach the final volume of 1 mL and mix thoroughly[2].

  • Visually inspect the solution to ensure it is clear and free of precipitation before administration.

Protocol 2: Suspended Solution Formulation

This protocol results in a suspended solution with a concentration of 2.08 mg/mL and is suitable for both oral and intraperitoneal administration[2].

Vehicle Composition:

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

Procedure:

  • Prepare a 20% SBE-β-CD in Saline solution. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This solution can be stored at 4°C for up to one week[2].

  • Prepare a stock solution of this compound in DMSO. As in the previous protocol, a 20.8 mg/mL stock solution is a convenient starting point[2].

  • Combine the components. For 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution[2].

  • Mix thoroughly. Ensure the suspension is homogenous before administration. Sonication may be used to aid in creating a uniform suspension[2].

Intraperitoneal Injection Protocol in Mice

The following is a general protocol for the intraperitoneal injection of this compound in mice. It is essential to adhere to institutional guidelines for animal care and use.

Materials:

  • Prepared this compound solution

  • Sterile syringes (appropriately sized for the injection volume)

  • Sterile needles (25-27 gauge is recommended for mice)[6]

  • 70% ethanol for disinfection

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Restraint: Properly restrain the mouse. A two-person technique is often preferred, with one person restraining the animal and the other performing the injection[6].

  • Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the bladder, cecum, or other internal organs[6]. The injection angle should be approximately 30-40 degrees to the horizontal plane[6].

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into the identified injection site. The depth of insertion will depend on the size of the mouse, but the entire bevel should be within the abdominal cavity[6].

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, reposition the needle.

  • Injection: Once confident of correct needle placement, depress the plunger to administer the this compound solution.

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Monitor the animal for any adverse reactions following the injection.

Recommended Dosing Volume:

The maximum recommended volume for intraperitoneal injections in mice is less than 10 mL/kg of body weight[6]. For a 25-gram mouse, the maximum injection volume would be 0.25 mL[6].

Visualizations

WH4025_Preparation_Workflow Workflow for Preparing this compound for Injection cluster_protocol1 Protocol 1: Clear Solution cluster_protocol2 Protocol 2: Suspended Solution P1_Start Prepare 20.8 mg/mL this compound in DMSO P1_Step2 Add 40% PEG300 and mix P1_Start->P1_Step2 P1_Step3 Add 5% Tween-80 and mix P1_Step2->P1_Step3 P1_Step4 Add 45% Saline and mix P1_Step3->P1_Step4 P1_End Final Clear Solution (>= 2.08 mg/mL) P1_Step4->P1_End P2_SubStep1 Prepare 20% SBE-β-CD in Saline P2_Step2 Combine DMSO stock with SBE-β-CD solution P2_SubStep1->P2_Step2 P2_Start Prepare 20.8 mg/mL this compound in DMSO P2_Start->P2_Step2 P2_End Final Suspended Solution (2.08 mg/mL) P2_Step2->P2_End

Caption: Workflow for preparing this compound solutions for injection.

SIK_Signaling_Pathway Simplified SIK Signaling Pathway Inhibition SIK Salt-inducible Kinase (SIK) Downstream Downstream Targets SIK->Downstream Phosphorylation WH4025 This compound WH4025->SIK Inhibition Biological_Effect Biological Effect Downstream->Biological_Effect

Caption: Inhibition of the SIK signaling pathway by this compound.

References

Troubleshooting & Optimization

troubleshooting WH-4-025 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Salt-inducible kinase (SIK) inhibitor, WH-4-025.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, providing step-by-step guidance to resolve them.

Question: My this compound is not dissolving properly in my aqueous buffer for in vitro experiments. What should I do?

Answer:

Issues with aqueous solubility are common for many small molecule kinase inhibitors. Here is a systematic approach to troubleshoot this problem:

  • Ensure Proper Stock Solution Preparation:

    • This compound is highly soluble in DMSO (up to 125 mg/mL).[1][2][3] Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Note that this compound is hygroscopic, and the presence of water in DMSO can significantly impact solubility.[2] Always use freshly opened or properly stored anhydrous DMSO.

    • To aid dissolution in DMSO, ultrasonic treatment is recommended.[1][3] Gentle warming to 37°C can also be beneficial.[1]

  • Optimize Dilution into Aqueous Buffer:

    • Precipitation upon dilution: Rapidly adding a DMSO stock to an aqueous buffer can cause the compound to precipitate out of solution. This is a common issue when the final DMSO concentration is too low to maintain solubility.

    • Recommended Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. However, you may need to empirically determine the highest non-toxic DMSO concentration for your specific cell line.

    • Dilution Technique: Add the DMSO stock to your aqueous buffer drop-wise while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations of the compound that can lead to precipitation.

  • Consider Co-solvents for In Vivo Formulations:

    • For in vivo studies, a common formulation to improve the solubility of this compound is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to achieve a clear solution of at least 2.08 mg/mL.[2]

Workflow for Troubleshooting Aqueous Solubility

G start Start: Solubility Issue check_stock Check DMSO Stock: - Anhydrous DMSO? - Correct Concentration? - Fully Dissolved (Sonication)? start->check_stock remake_stock Remake Stock Solution check_stock->remake_stock Stock Issue optimize_dilution Optimize Dilution: - Final DMSO %? - Drop-wise addition with mixing? check_stock->optimize_dilution Stock OK remake_stock->check_stock precipitation Precipitation Persists optimize_dilution->precipitation Precipitation success Success: Soluble Compound optimize_dilution->success No Precipitation consider_alternatives Consider Alternative Strategies: - Lower working concentration? - Different buffer system? precipitation->consider_alternatives consider_alternatives->optimize_dilution

Caption: A flowchart for troubleshooting this compound aqueous solubility issues.

Question: I am observing a loss of this compound activity in my multi-day cell culture experiment. Could this be a stability issue?

Answer:

Yes, a gradual loss of activity over time can indicate compound instability in the experimental medium. Here’s how to investigate and mitigate this:

  • Review Storage Conditions:

    • Stock Solutions: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.

    • Working Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment.[2] Do not store this compound in aqueous buffers for extended periods unless stability has been confirmed.

  • Assess Stability in Culture Medium:

    • The stability of this compound in cell culture medium at 37°C over several days has not been widely reported. Components in the medium, such as serum proteins, and the physiological pH and temperature can contribute to degradation.

    • Recommendation: To maintain a consistent effective concentration in long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).

  • Potential for Non-specific Binding:

    • Poorly soluble compounds can sometimes adsorb to plasticware, reducing the effective concentration in the medium. Using low-adsorption plates and tubes can help minimize this effect.

Logical Tree for Stability Troubleshooting

G loss_of_activity Loss of Activity in Multi-Day Experiment check_storage Check Stock Solution Storage: - Aliquoted? - Correct Temperature? - Within Shelf-life? loss_of_activity->check_storage improper_storage Improper Storage check_storage->improper_storage No check_working_solution Check Working Solution Prep: - Prepared Fresh Daily? check_storage->check_working_solution Yes prepare_fresh_stock Prepare Fresh Stock improper_storage->prepare_fresh_stock old_working_solution Using Old Working Solution check_working_solution->old_working_solution No medium_instability Potential Instability in Medium check_working_solution->medium_instability Yes prepare_fresh_daily Prepare Fresh Daily old_working_solution->prepare_fresh_daily replenish_medium Replenish Medium with Fresh Compound Periodically medium_instability->replenish_medium binding_issue Potential Non-specific Binding medium_instability->binding_issue use_low_binding_plastics Use Low-Binding Plasticware binding_issue->use_low_binding_plastics

Caption: Troubleshooting logic for loss of this compound activity in experiments.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an inhibitor of Salt-inducible kinases (SIKs).[1][2][3] SIKs (isoforms SIK1, SIK2, and SIK3) are members of the AMP-activated protein kinase (AMPK) family.[4][5] They are key regulators of various physiological processes, including metabolism, inflammation, and cell division.[6] SIKs phosphorylate and regulate the activity of downstream targets, most notably the CREB-regulated transcriptional co-activators (CRTCs) and Class IIa histone deacetylases (HDACs).[5][7] By inhibiting SIKs, this compound can prevent the phosphorylation of these targets, leading to changes in gene expression.

SIK Signaling Pathway

G cluster_upstream Upstream Regulation cluster_downstream Downstream Targets LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates PKA PKA (cAMP) PKA->SIK Inhibits CRTCs CRTCs SIK->CRTCs Phosphorylates (Inactivates) HDACs Class IIa HDACs SIK->HDACs Phosphorylates (Inactivates) WH4025 This compound WH4025->SIK Inhibits CREB CREB CRTCs->CREB Co-activates Gene_Expression Gene Expression (e.g., Gluconeogenesis, Anti-inflammatory) HDACs->Gene_Expression Represses CREB->Gene_Expression Activates

Caption: Simplified signaling pathway of Salt-inducible kinases (SIKs).

What are the recommended storage conditions for this compound?

A summary of storage conditions is provided in the table below.

FormStorage TemperatureDuration
Powder -20°C3 years[3]
4°C2 years[3]
DMSO Stock Solution -80°C6 months[1][2]
-20°C1 month[1][2]

What are the key physicochemical properties of this compound?

PropertyValueReference
Molecular Formula C₃₉H₃₈F₃N₇O₅[1]
Molecular Weight 741.76 g/mol [1]
CAS Number 1876463-35-2[1]
Solubility in DMSO 125 mg/mL (168.52 mM)[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is adapted for determining the kinetic solubility of this compound in an aqueous buffer, which is relevant for early-stage in vitro screening.

Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Plate reader capable of measuring absorbance or nephelometry

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure complete dissolution using sonication.

  • Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).

  • Dilution into Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to the wells of the clear-bottom 96-well plate.

  • Compound Addition: Using a multichannel pipette, transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Cover the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measurement:

    • Nephelometry: Measure the light scattering at a suitable wavelength. An increase in scattering indicates precipitation.

    • UV Absorbance: Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at the λmax of this compound. Compare the absorbance to a standard curve prepared in a DMSO/PBS mixture to determine the concentration of the dissolved compound.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 2: Chemical Stability Assay

This protocol can be used to assess the stability of this compound in different aqueous solutions over time.

Objective: To determine the degradation rate of this compound in aqueous buffers at different pH values.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers: e.g., pH 5.0 (acetate buffer), pH 7.4 (PBS), pH 9.0 (borate buffer)

  • HPLC-UV or LC-MS/MS system

  • Incubator set to 37°C

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution into each of the aqueous buffers to a final concentration of 10 µM. The final DMSO concentration should be low (e.g., ≤0.1%) to minimize its effect on stability.

  • Incubation: Aliquot the working solutions into multiple vials for each time point and incubate at 37°C.

  • Time Points: Collect samples at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: At each time point, stop the degradation by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate proteins if present and stabilize the compound. Store samples at -80°C until analysis.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS/MS. Quantify the peak area of the parent this compound compound at each time point.

  • Data Analysis: Plot the percentage of this compound remaining versus time. From this plot, you can determine the half-life (t½) of the compound under each condition.

G prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Aqueous Buffers (pH 5, 7.4, 9) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate timepoint_0 Time=0 hr Quench & Store incubate->timepoint_0 timepoint_1 Time=1 hr Quench & Store incubate->timepoint_1 timepoint_24 Time=24 hr Quench & Store incubate->timepoint_24 analysis Analyze all samples by LC-MS timepoint_0->analysis timepoint_1->analysis timepoint_24->analysis data_analysis Plot % Remaining vs. Time Calculate Half-life analysis->data_analysis

References

Technical Support Center: Investigating Potential Off-Target Effects of WH-4-025

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of the Salt-inducible kinase (SIK) inhibitor, WH-4-025, on the non-receptor tyrosine kinases Lck and Src.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is primarily known as a Salt-inducible kinase (SIK) inhibitor[1][2][3]. SIKs are a family of serine/threonine kinases that play a role in regulating various physiological processes.

Q2: Is there evidence of this compound directly inhibiting Lck and Src?

Currently, there is a lack of direct, publicly available kinase profiling data specifically for this compound against Lck and Src. However, a structurally related compound, WH-4-023 , has been identified as a potent dual inhibitor of both Lck and Src kinases. This suggests a potential for this compound to exhibit similar off-target activities due to structural similarities.

Q3: What is the reported activity of the related compound, WH-4-023, on Lck and Src?

WH-4-023 has been shown to be a potent inhibitor of both Lck and Src with low nanomolar efficacy. The reported IC50 values for WH-4-023 are summarized in the table below.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of the related compound WH-4-023 against Lck and Src. This data can be used as a reference point when designing experiments to evaluate the potential off-target effects of this compound.

CompoundTarget KinaseIC50 (nM)Reference
WH-4-023Lck~2[4][5][6][7]
WH-4-023Src~6[4][5][6][7]
WH-4-023Src-YEEI alone19[8]
WH-4-023Src-YEEI:pFAK complex25[8]

Troubleshooting Guides

This section provides guidance for common issues encountered when assessing the off-target effects of this compound on Lck and Src.

Issue 1: No significant inhibition of Lck or Src observed in an in vitro kinase assay.

  • Possible Cause 1: Inappropriate Assay Conditions.

    • Troubleshooting:

      • Ensure the ATP concentration in your assay is at or near the Km for Lck and Src. High ATP concentrations can outcompete ATP-competitive inhibitors.

      • Verify the purity and activity of your recombinant Lck and Src enzymes.

      • Confirm the optimal buffer conditions (pH, salt concentration, and necessary co-factors) for your specific enzymes.

  • Possible Cause 2: Compound Solubility Issues.

    • Troubleshooting:

      • Confirm the solubility of this compound in your assay buffer. The compound is reported to be soluble in DMSO[2]. Ensure the final DMSO concentration is compatible with your assay and does not exceed 1%.

      • Visually inspect for any precipitation of the compound in the assay wells.

Issue 2: Inconsistent results between biochemical and cellular assays.

  • Possible Cause 1: Cell Permeability.

    • Troubleshooting:

      • This compound may have poor cell membrane permeability. Consider using a cell-based assay that does not require cell lysis, such as a NanoBRET target engagement assay, if available.

      • If using a lysis-based assay, ensure complete cell lysis to allow the compound to access the intracellular kinases.

  • Possible Cause 2: Cellular ATP Concentration.

    • Troubleshooting:

      • Intracellular ATP concentrations are typically in the millimolar range, which is much higher than the micromolar concentrations often used in biochemical assays. This can lead to a rightward shift in the IC50 value in cellular assays. Consider this when comparing data.

  • Possible Cause 3: Involvement of Other Cellular Factors.

    • Troubleshooting:

      • In a cellular context, Lck and Src are part of larger signaling complexes. Their activity and accessibility to inhibitors can be influenced by protein-protein interactions.

Issue 3: Unexpected cellular phenotype upon treatment with this compound.

  • Possible Cause 1: Inhibition of the primary SIK targets.

    • Troubleshooting:

      • The observed phenotype might be a direct consequence of SIK inhibition. Design experiments to specifically assess the contribution of SIK inhibition to the observed cellular response.

  • Possible Cause 2: Off-target effects on Lck, Src, or other kinases.

    • Troubleshooting:

      • If you suspect Lck or Src inhibition, analyze the phosphorylation status of their known downstream substrates via Western blot. A decrease in phosphorylation of these substrates would support off-target activity.

      • Consider performing a broader kinase screen to identify other potential off-target kinases of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the potential off-target effects of this compound on Lck and Src.

In Vitro Lck/Src Kinase Inhibition Assay (Biochemical)

This protocol is adapted from established methods for assessing Src family kinase inhibitors.

Objective: To determine the IC50 value of this compound for Lck and Src kinases in a cell-free system.

Materials:

  • Recombinant human Lck and Src kinase (active)

  • Biotinylated peptide substrate (e.g., for Lck: Biotin-poly-Glu-Tyr; for Src: Biotin-c-Src substrate peptide)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Assay plates (e.g., 384-well low-volume white plates)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a TR-FRET based detection system)

  • Plate reader compatible with the chosen detection method

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Add the diluted this compound or DMSO (vehicle control) to the assay wells.

  • Add the recombinant Lck or Src kinase to the wells.

  • Add the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity according to the manufacturer's instructions for your chosen detection reagent.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Cellular Assay for Lck and Src Inhibition (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of Lck and Src and their downstream targets in a cellular context.

Materials:

  • A suitable cell line expressing Lck and Src (e.g., Jurkat cells for Lck, various cancer cell lines for Src)

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., anti-CD3/CD28 antibodies for Jurkat cells)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-Src (Tyr416), anti-Src, and antibodies for downstream targets (e.g., anti-phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture the cells to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate agent to activate the Lck or Src signaling pathway (if necessary).

  • After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

Lck Signaling Pathway in T-Cell Activation

Lck_Signaling TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCθ DAG->PKC Ca_flux Ca²⁺ Flux IP3->Ca_flux NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression Calcineurin Calcineurin Ca_flux->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene_Expression WH4025 This compound (Potential Off-Target) WH4025->Lck

Caption: Potential off-target inhibition of the Lck signaling pathway by this compound.

Src Signaling in Focal Adhesion

Src_Signaling Integrin Integrin FAK FAK Integrin->FAK Activation ECM ECM ECM->Integrin Binding Src Src FAK->Src Recruitment & Activation Src->FAK Phosphorylation Paxillin Paxillin Src->Paxillin Phosphorylation Cas p130Cas Src->Cas Phosphorylation Crk Crk Cas->Crk Rac1 Rac1 Crk->Rac1 Actin_Cytoskeleton Actin Cytoskeleton Remodeling Rac1->Actin_Cytoskeleton Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration WH4025 This compound (Potential Off-Target) WH4025->Src

Caption: Potential off-target inhibition of the Src signaling pathway by this compound.

Experimental Workflow for Assessing Off-Target Effects

Experimental_Workflow Start Start: Hypothesize Off-Target Effects of this compound Biochemical_Assay In Vitro Kinase Assay (Lck & Src) Start->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., Western Blot) Start->Cellular_Assay Data_Analysis Data Analysis (IC50 Determination, Phosphorylation Levels) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Conclusion Conclusion: Assess Potential for Off-Target Inhibition Data_Analysis->Conclusion

Caption: A logical workflow for investigating the potential off-target effects of this compound.

References

Technical Support Center: Managing WH-4-025 Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing WH-4-025 induced cytotoxicity in cell lines.

FAQs

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs).[1] SIKs, which include SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family and are involved in regulating various cellular processes. The primary mechanism of this compound is to block the catalytic activity of SIKs, which can impact downstream signaling pathways.

2. Why am I observing high levels of cell death after treating my cells with this compound?

This compound, as a SIK inhibitor, can induce cytotoxicity, particularly in cancer cell lines. This is often due to the on-target inhibition of the SIK signaling pathway, which can play a pro-survival role in some contexts. Specifically, SIK3 has been shown to protect tumor cells from apoptosis by promoting TNF-induced NF-κB activation.[2] By inhibiting SIKs, this compound can disrupt this survival pathway, leading to increased cell death.

3. What are the typical working concentrations for this compound?

4. How should I prepare and store this compound?

This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent such as DMSO.[1] The stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.[1]

5. What are the potential off-target effects of this compound?

While this compound is designed to be a selective SIK inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects. This can include using a structurally distinct SIK inhibitor or performing rescue experiments.

Troubleshooting Guides

Problem 1: Excessive Cytotoxicity Observed at Expected Working Concentrations

Question: I am observing massive cell death even at low concentrations of this compound. How can I reduce this cytotoxicity to study other cellular effects?

Answer:

  • Confirm On-Target Effect: First, verify that the observed cytotoxicity is due to the inhibition of the SIK pathway. You can perform a rescue experiment by overexpressing a drug-resistant SIK mutant or by modulating downstream effectors of the SIK pathway.

  • Optimize Concentration and Treatment Duration: Perform a detailed dose-response and time-course experiment to identify a concentration and duration that minimizes cytotoxicity while still achieving the desired level of SIK inhibition.

  • Modulate the NF-κB Pathway: Since SIK inhibition can lead to reduced NF-κB activity and subsequent apoptosis, you can try to rescue the cells by stimulating the NF-κB pathway.[2] This can be achieved by co-treatment with a low dose of an NF-κB activator like TNF-α. However, be cautious as this could interfere with your experimental outcomes.

  • Use a Caspase Inhibitor: If apoptosis is the primary mode of cell death, co-incubation with a pan-caspase inhibitor, such as Z-VAD-FMK, may reduce cytotoxicity. This will help determine if the observed effects are upstream or downstream of caspase activation.

Problem 2: Inconsistent Results Between Experiments

Question: My results with this compound are not reproducible. What could be the cause?

Answer:

  • Inhibitor Stability: Ensure the stability of your this compound stock solution. Avoid repeated freeze-thaw cycles and protect the stock solution from light. Prepare fresh dilutions from the stock for each experiment.

  • Cell Health and Density: Ensure that your cells are healthy and at a consistent density for each experiment. Stressed or overly confluent cells can respond differently to drug treatment.

  • Assay Variability: The variability might be inherent to the assay being used. Ensure that your assay is optimized and that you are using appropriate controls in every experiment. For kinase inhibitor studies, it is crucial to maintain a consistent ATP concentration in in vitro kinase assays, as this can affect the IC50 values of ATP-competitive inhibitors.[3]

Problem 3: Distinguishing Between Apoptosis and Necrosis

Question: How can I determine if this compound is inducing apoptosis or necrosis in my cell line?

Answer:

To differentiate between apoptosis and necrosis, you can use a combination of assays:

  • Annexin V and Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Caspase Activity Assays: Apoptosis is a caspase-dependent process. You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available kits. An increase in caspase activity is a strong indicator of apoptosis.

Data Presentation

As specific IC50 values for this compound are not publicly available, the following table provides representative IC50 values for other selective SIK inhibitors to offer a general reference for expected potency.

SIK InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Cell Line(s) TestedReference
HG-9-91-01 0.96.69.6Not specified[4]
YKL-05-099 ~1040~30AML cell lines
ARN-3236 21.63<16.63TNBC cell lines[5]

Note: The potency of this compound may differ from these compounds. It is essential to perform a dose-response curve for your specific cell line.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing cell viability upon treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This protocol outlines the steps for detecting apoptosis using flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with the desired concentration of this compound for the appropriate duration. Include untreated and vehicle-treated controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6][7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay (Fluorometric)

This protocol describes a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with this compound and control cells

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-AMC)

  • 96-well black-walled plate

  • Fluorometric microplate reader

Procedure:

  • Induce apoptosis in your cells with this compound.

  • Lyse the cells using the provided cell lysis buffer.[8]

  • Determine the protein concentration of the cell lysates.

  • In a 96-well black-walled plate, add an equal amount of protein from each lysate.

  • Add the reaction buffer containing the caspase-3 substrate (Ac-DEVD-AMC) to each well.[8]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9]

  • The fluorescence intensity is proportional to the caspase-3 activity.

Western Blot for NF-κB Pathway Proteins

This protocol provides a general workflow for analyzing the activation of the NF-κB pathway.

Materials:

  • Cells treated with this compound and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates WH4025 This compound SIK SIK WH4025->SIK Inhibits SIK->IKK Promotes IkBa IκBα IKK->IkBa Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Apoptosis Apoptosis Gene_Expression Pro-survival Gene Expression NFkB_nuc->Gene_Expression Induces Gene_Expression->Apoptosis Inhibits

Caption: SIK signaling pathway and the effect of this compound.

Troubleshooting_Workflow start Start: High Cytotoxicity Observed q1 Is the effect on-target? start->q1 step2 Optimize Dose and Duration q1->step2 Yes step5 Investigate Off-Target Effects q1->step5 No a1_yes Yes a1_no No q2 Is cytotoxicity still too high? step2->q2 step3 Consider Rescue Experiment q2->step3 Yes step4 Proceed with Optimized Conditions q2->step4 No a2_yes Yes a2_no No end End step3->end step4->end step5->end

Caption: Workflow for troubleshooting this compound induced cytotoxicity.

Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Experiment Start cell_prep Cell Seeding & Adherence start->cell_prep treatment This compound Treatment (Dose-Response) cell_prep->treatment viability Cell Viability (MTT/AlamarBlue) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis caspase Caspase Activity treatment->caspase data_analysis Data Analysis (IC50 Calculation) viability->data_analysis apoptosis->data_analysis caspase->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for assessing cytotoxicity.

References

Technical Support Center: WH-4-025 Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WH-4-025, a potent Salt-Inducible Kinase (SIK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help minimize experimental variability and troubleshoot common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Salt-Inducible Kinases (SIKs). SIKs are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that belong to the AMP-activated protein kinase (AMPK) family.[1][2] SIKs play a crucial role in regulating various physiological processes by phosphorylating and thereby inactivating transcriptional co-activators such as CREB-Regulated Transcription Co-activators (CRTCs) and Class IIa Histone Deacetylases (HDACs). By inhibiting SIKs, this compound prevents the phosphorylation of these downstream targets, leading to their nuclear translocation and the activation of target gene expression.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintaining the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Avoid repeated freeze-thaw cycles.

Q3: How should I prepare this compound for in vitro and in vivo experiments?

A3: Solubility can be a source of variability. For in vitro experiments, dissolve this compound in DMSO to prepare a concentrated stock solution.[4] For in vivo studies, a stock solution in DMSO can be further diluted in vehicles such as saline with PEG300 and Tween-80, or corn oil.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3] If precipitation occurs, gentle warming and sonication can aid dissolution.[3]

Troubleshooting Guides

Issue 1: High Variability in Cellular Assay Results

Possible Cause 1: Inconsistent Compound Concentration

  • Solution: Ensure accurate and consistent preparation of this compound working solutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment to avoid degradation.

Possible Cause 2: Cell Health and Density

  • Solution: Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Seed cells at a consistent density for each experiment, as variations in cell number can significantly impact the final readout. Perform cell viability assays to ensure the observed effects are not due to cytotoxicity at the tested concentrations.

Possible Cause 3: Assay Timing

  • Solution: The kinetics of SIK inhibition and downstream signaling events can influence results. Optimize the incubation time with this compound. For signaling pathway studies (e.g., phosphorylation events), shorter incubation times may be necessary. For gene expression or functional readouts, longer incubation times might be required.

Issue 2: Inconsistent Kinase Assay Results

Possible Cause 1: ATP Concentration

  • Solution: As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound will be affected by the ATP concentration in your kinase assay. Use a consistent ATP concentration across all experiments, ideally at or near the Km for the specific SIK isoform being tested.

Possible Cause 2: Enzyme Purity and Activity

  • Solution: Use a highly purified and active recombinant SIK enzyme. The source and batch of the enzyme can be a significant source of variability. Validate the activity of each new batch of enzyme before use in inhibitor screening.

Possible Cause 3: Substrate Concentration

  • Solution: Ensure the substrate concentration is below its Km value to maintain Michaelis-Menten kinetics and obtain accurate IC50 values.

Issue 3: Off-Target Effects

Possible Cause: While designed to be a SIK inhibitor, like many kinase inhibitors, this compound may inhibit other kinases, especially at higher concentrations. This can lead to confounding experimental results.

  • Solution 1: Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your experimental system to minimize the risk of off-target activity.

  • Solution 2: Use Structurally Unrelated SIK Inhibitors: To confirm that the observed phenotype is due to SIK inhibition, use a structurally distinct SIK inhibitor as a control. If both compounds produce the same effect, it is more likely to be an on-target effect.

Data Presentation

Potency of Common SIK Inhibitors (IC50, nM)

CompoundSIK1SIK2SIK3
HG-9-91-010.926.69.6
YKL-05-099~1040~30
MRT1996651101243

Note: Data for this compound is not publicly available. The data presented here for other SIK inhibitors is for illustrative purposes.[1][2][5][6][7][8][9][10][11][12][13][14][15][16]

Example Kinase Selectivity Profile (Percent Inhibition at 1 µM)

KinaseHG-9-91-01YKL-05-099
SIK1>99%>95%
SIK2>99%>95%
SIK3>99%>95%
SRCHighModerate
LCKHighModerate
BTKHighLow
AMPK<10%<10%

Note: This table is a generalized representation based on available information for these compounds and is intended to illustrate the concept of a selectivity profile.[2][3][4][11]

Experimental Protocols & Visualizations

SIK Signaling Pathway

The diagram below illustrates the canonical SIK signaling pathway. Extracellular signals can lead to the activation of LKB1, which in turn phosphorylates and activates SIKs. Activated SIKs then phosphorylate CRTCs and Class IIa HDACs, leading to their sequestration in the cytoplasm. This compound inhibits SIKs, preventing this phosphorylation and allowing CRTCs and HDACs to translocate to the nucleus and activate gene transcription.

SIK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular_Signals Extracellular Signals (e.g., Hormones, Growth Factors) LKB1 LKB1 Extracellular_Signals->LKB1 PKA PKA Extracellular_Signals->PKA SIK SIK1/2/3 LKB1->SIK Activates PKA->SIK Inhibits CRTC CRTCs SIK->CRTC Phosphorylates HDAC Class IIa HDACs SIK->HDAC Phosphorylates WH4025 This compound WH4025->SIK Inhibits Nucleus Nucleus CRTC->Nucleus Translocates HDAC->Nucleus Translocates Cytoplasm Cytoplasm Gene_Expression Target Gene Expression Nucleus->Gene_Expression CRTC_P p-CRTCs CRTC_P->Cytoplasm HDAC_P p-HDACs HDAC_P->Cytoplasm

Caption: SIK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This workflow outlines the steps to confirm that this compound directly binds to SIK proteins in a cellular context.

CETSA_Workflow start Start: Culture Cells treat Treat cells with This compound or Vehicle start->treat heat Heat cell lysates at a range of temperatures treat->heat centrifuge Centrifuge to pellet aggregated proteins heat->centrifuge collect Collect supernatant (soluble protein fraction) centrifuge->collect wb Analyze SIK protein levels in supernatant by Western Blot collect->wb analyze Analyze data: Compare thermal stability of SIK with and without this compound wb->analyze end End: Confirm Target Engagement analyze->end

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Troubleshooting Logic: Low Signal in Western Blot for Phospho-Substrate

This diagram provides a logical troubleshooting guide for low or no signal when performing a western blot for a phosphorylated SIK substrate after treatment with this compound.

WB_Troubleshooting start Low/No Phospho-Signal check_inhibitor Is this compound active? start->check_inhibitor check_lysis Was lysis buffer appropriate? start->check_lysis check_transfer Was protein transfer efficient? start->check_transfer check_antibody Is the primary antibody working? start->check_antibody sol_inhibitor Use fresh compound. Verify concentration. check_inhibitor->sol_inhibitor No sol_lysis Add phosphatase inhibitors to lysis buffer. check_lysis->sol_lysis No sol_transfer Check transfer with Ponceau S stain. check_transfer->sol_transfer No sol_antibody Use a positive control lysate. Optimize antibody concentration. check_antibody->sol_antibody No

Caption: Troubleshooting low phospho-protein signal in Western blots.

References

WH-4-025 not inhibiting SIK activity what to do

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering a lack of SIK (Salt-Inducible Kinase) inhibition when using the inhibitor WH-4-025.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound identified as a Salt-Inducible Kinase (SIK) inhibitor[1][2][3]. It is used in research settings to study the biological roles of the SIK enzyme family.

Q2: What are Salt-Inducible Kinases (SIKs)?

Salt-Inducible Kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that belong to the AMP-activated protein kinase (AMPK) family[4][5][6]. They are key regulators of various physiological processes, including inflammation, metabolism, and circadian rhythms[5][7][8]. While SIK1 expression can be regulated by stimuli like high salt intake or various signaling pathways, SIK2 and SIK3 are often constitutively expressed in many tissues[6][9].

Q3: What is the downstream mechanism of action for SIKs?

Under basal conditions, SIKs are constitutively active and phosphorylate several key downstream targets, most notably the CREB-regulated transcriptional coactivators (CRTCs) and Class IIa histone deacetylases (HDACs)[8][10][11]. This phosphorylation event causes CRTCs and HDACs to be sequestered in the cytoplasm through binding with 14-3-3 proteins, preventing them from entering the nucleus and regulating gene expression[10][11]. Inhibition of SIK activity allows CRTCs and HDACs to be dephosphorylated, translocate to the nucleus, and modulate transcription[8][10].

Q4: How is SIK activity regulated?

The primary activator of all SIK isoforms is the upstream kinase, Liver Kinase B1 (LKB1), which phosphorylates a key residue in the SIK activation loop, an event essential for their catalytic activity[4][8][12]. Conversely, SIK activity can be inhibited by signaling pathways that increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates SIKs, leading to their inactivation and the subsequent release of their downstream targets (CRTCs and HDACs) to the nucleus[9][10][11].

SIK Signaling Pathway

SIK_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR Agonists (e.g., Hormones) GPCR_Receptor GPCR GPCR->GPCR_Receptor cAMP cAMP GPCR_Receptor->cAMP activates PKA PKA cAMP->PKA activates SIK SIK PKA->SIK phosphorylates & inhibits LKB1 LKB1 (Constitutively Active) LKB1->SIK phosphorylates & activates CRTC_HDAC CRTCs / Class IIa HDACs SIK->CRTC_HDAC phosphorylates Complex [CRTC/HDAC]-P—[14-3-3] (Inactive Complex) CRTC_HDAC->Complex binds 14-3-3 CRTC_HDAC_Nuc CRTCs / Class IIa HDACs CRTC_HDAC->CRTC_HDAC_Nuc dephosphorylation & translocation (upon SIK inhibition) Fourteen33 14-3-3 Fourteen33->Complex Gene Target Gene Expression CRTC_HDAC_Nuc->Gene regulates

Caption: The SIK signaling pathway is activated by LKB1 and inhibited by PKA.

Troubleshooting Guide: this compound Inactivity

If you are observing that this compound is not inhibiting SIK activity in your experiments, follow this step-by-step guide to diagnose the potential issue.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Shows No SIK Inhibition step1 Step 1: Verify Compound Integrity & Handling start->step1 step2 Step 2: Review Experimental Context (In Vitro vs. Cellular) step1->step2 Compound OK step3 Step 3: Troubleshoot In Vitro Kinase Assay step2->step3 In Vitro Assay step4 Step 4: Troubleshoot Cellular Assay step2->step4 Cellular Assay step5 Step 5: Consider Alternative Explanations step3->step5 Assay OK, still no inhibition end Problem Resolved step3->end Problem Found step4->step5 Assay OK, still no inhibition step4->end Problem Found step5->end

Caption: A logical workflow for troubleshooting this compound inactivity.

Step 1: Verify Compound Integrity and Handling

Issues with the inhibitor itself are a common source of experimental failure. Ensure your compound is viable and handled correctly.

  • Solubility and Storage: this compound is soluble in DMSO[2]. Stock solutions should be stored properly to maintain stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots[2].

  • Compound Degradation: Confirm the age and storage conditions of your compound. If in doubt, obtain a fresh batch of the inhibitor.

Table 1: Properties of this compound

PropertyValueSource(s)
Target Salt-inducible Kinase (SIK)[1][6]
Molecular Formula C₃₉H₃₈F₃N₇O₅[1]
Molecular Weight 741.76 g/mol [2]
CAS Number 1876463-35-2[2]
Solubility DMSO: 125 mg/mL (168.52 mM)[2][3]
Stock Solution Storage -80°C (up to 6 months); -20°C (up to 1 month)[1][2]
Step 2: Review Experimental Context (In Vitro vs. Cellular)

The efficacy of a kinase inhibitor can differ significantly between a purified, cell-free system (in vitro) and a live-cell environment (cellular)[13].

  • In Vitro Failure, Cellular Success: An inhibitor might fail in an in vitro kinase assay but work in cells. This can happen if the in vitro assay conditions (e.g., high ATP concentration) are not optimal for the inhibitor, which often competes with ATP for the kinase's binding site[14][15].

  • Cellular Failure, In Vitro Success: An inhibitor potent against a purified kinase may fail in a cellular assay due to poor cell permeability, rapid metabolism, or active efflux from the cell. The presence of serum in cell culture media can also sometimes interfere with compound activity[15].

Identify which type of experiment is failing and proceed to the relevant troubleshooting section below.

Step 3: Troubleshoot the In Vitro Kinase Assay

In vitro kinase assays measure the direct activity of a purified SIK enzyme on a substrate. Their accuracy depends on carefully controlled conditions[14].

Key Considerations:

  • ATP Concentration: Most kinase inhibitors are ATP-competitive. A high concentration of ATP in the assay will make it harder for the inhibitor to bind, leading to a higher apparent IC₅₀ value. It is often recommended to use an ATP concentration that is at or near the Michaelis constant (Kₘ) for the specific kinase isoform[14].

  • Enzyme Concentration and Linearity: Ensure the kinase reaction is in the "initial velocity region," where product formation is linear over time. Using too much enzyme can deplete the substrate or ATP too quickly, leading to non-linear kinetics and inaccurate inhibition measurements[14].

  • Substrate Choice: Use a validated SIK substrate. The AMARA peptide is a known substrate for SIK and the broader AMPK family and can be used in these assays[6].

  • Buffer Components: Ensure buffer components (e.g., DTT, MgCl₂) are at optimal concentrations and that the DMSO concentration from the inhibitor stock does not exceed 1-2%, as higher levels can inhibit enzyme activity.

Protocol: Basic In Vitro SIK Inhibition Assay

  • Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.5 mM EGTA, and 0.1% Brij-35.

  • Set Up Reactions: In a 96-well plate, add the SIK enzyme (e.g., recombinant SIK2) and the specific substrate (e.g., AMARA peptide).

  • Add Inhibitor: Add serial dilutions of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control (vehicle). Pre-incubate the enzyme and inhibitor for 10-20 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]-ATP (or using an ADP-Glo™ or similar non-radioactive format).

  • Incubate: Allow the reaction to proceed at 30°C for a specified time, ensuring it remains within the linear range.

  • Stop and Detect: Terminate the reaction (e.g., by adding phosphoric acid for radiolabeling assays) and measure substrate phosphorylation. For radiolabeling, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity. For luminescence-based assays, follow the manufacturer's protocol to measure ADP production.

  • Analyze Data: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.

Table 2: In Vitro Assay Troubleshooting Checklist

CheckpointPotential IssueRecommended Action
ATP Concentration Too high, outcompeting the inhibitor.Titrate ATP concentration; aim for Kₘ value.
Enzyme Activity Reaction is not in the linear range.Perform an enzyme titration and time-course experiment to find optimal conditions.
Substrate Substrate is not specific or is suboptimal.Confirm the use of a validated SIK substrate like AMARA peptide.
Controls Missing or improper controls.Always include a no-enzyme control (background) and a DMSO-only control (max activity).
Inhibitor Dilution Inaccurate serial dilutions.Double-check calculations and pipetting for the dilution series.
Step 4: Troubleshoot the Cellular Assay

Cellular assays assess the inhibitor's effect within a biological system. The most common readout for SIK inhibition is the downstream consequence on its targets, CRTCs and HDACs.

Key Readouts for SIK Inhibition in Cells:

  • Decreased Substrate Phosphorylation: Successful SIK inhibition will lead to reduced phosphorylation of its direct substrates, such as CRTC2, CRTC3, or Class IIa HDACs (e.g., HDAC4, HDAC5)[10][11]. This is often the most direct and reliable cellular readout.

  • Nuclear Translocation of Substrates: Upon dephosphorylation, CRTCs and HDACs move from the cytoplasm to the nucleus[10]. This change in subcellular localization can be visualized with immunofluorescence.

  • Changes in Target Gene Expression: Nuclear translocation of CRTCs can increase the expression of CREB-dependent genes. For example, in immune cells, SIK inhibition can boost the production of the anti-inflammatory cytokine IL-10[9][10].

Protocol: Western Blot for SIK Substrate Phosphorylation

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, macrophages) and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-6 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a SIK substrate (e.g., anti-phospho-HDAC4 (Ser246) or anti-phospho-CRTC2 (Ser171)). Also, probe a separate blot or strip and re-probe the same blot for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A successful inhibition should show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.

Step 5: Consider Alternative Explanations

If you have validated your compound and experimental protocols but still see no effect, consider these possibilities:

  • Cell Line Specificity: The expression levels of SIK isoforms (SIK1, SIK2, SIK3) can vary significantly between cell types[9]. Your chosen cell line may not express the specific SIK isoform targeted by this compound, or SIK activity may not be critical for the pathway you are studying in that context.

  • Redundancy: The three SIK isoforms can have overlapping functions. Inhibition of one isoform might be compensated for by the others.

  • Off-Target Effects: While this compound is a SIK inhibitor, like most kinase inhibitors, it may have off-target activities that could complicate the interpretation of your results in a complex cellular system[16][17]. Consider using another structurally different SIK inhibitor to confirm your findings.

References

Technical Support Center: Troubleshooting Poor Cell Viability with WH-4-025

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability after treatment with the Salt-inducible kinase (SIK) inhibitor, WH-4-025.

Troubleshooting Guide

Poor cell viability following treatment with this compound can arise from various factors, ranging from suboptimal experimental conditions to the inherent cytotoxic effects of the compound. This guide provides a systematic approach to identify and address common issues.

Problem 1: Excessive Cell Death at Expected Efficacious Concentrations
Possible Cause Troubleshooting Steps
High Compound Concentration - Verify the final concentration of this compound in your assay. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. - Consult the literature for reported effective concentrations of other SIK inhibitors in similar cell lines (see Table 1).
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. - Run a solvent-only control to assess its effect on cell viability.
Incorrect Cell Seeding Density - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can be more susceptible to stress.
Prolonged Treatment Duration - Perform a time-course experiment to determine the optimal treatment duration. Extended exposure may lead to increased off-target effects and cytotoxicity.
Cell Line Sensitivity - Different cell lines exhibit varying sensitivities to kinase inhibitors. Consider using a panel of cell lines to identify the most suitable model for your study.
Problem 2: Inconsistent or Non-Reproducible Cell Viability Results
Possible Cause Troubleshooting Steps
Compound Instability - Prepare fresh stock solutions of this compound regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Inaccurate Pipetting - Calibrate pipettes regularly to ensure accurate dispensing of the compound and reagents.
Variability in Cell Culture - Maintain consistent cell culture conditions, including passage number, media composition, and incubator parameters (temperature, CO2, humidity).
Assay Interference - Certain assay reagents can interfere with the compound or the detection method. Validate your cell viability assay (e.g., MTT, CellTiter-Glo) for compatibility with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Salt-inducible kinase (SIK) inhibitor. SIKs are a family of serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family. By inhibiting SIKs, this compound can modulate various downstream signaling pathways involved in inflammation, metabolism, and cell survival. In the context of cancer, SIK inhibition has been shown to induce apoptosis.

Q2: At what concentration should I use this compound?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. While specific IC50 values for this compound are not widely published, data from other SIK inhibitors can provide a starting point for dose-ranging studies (see Table 1). We recommend performing a dose-response curve for your cell line of interest to determine the appropriate concentration range.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.

Q4: What are the expected effects of this compound on cell signaling?

A4: Inhibition of SIKs by this compound is expected to impact downstream signaling pathways. A key mechanism involves the dephosphorylation and nuclear translocation of CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), which are normally phosphorylated and sequestered in the cytoplasm by SIKs. The activation of these downstream effectors can lead to changes in gene expression that promote apoptosis.

Quantitative Data

Due to the limited availability of published cytotoxicity data specifically for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other potent SIK inhibitors in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.

Table 1: IC50 Values of Various SIK Inhibitors in Cancer Cell Lines

SIK InhibitorCell Line(s)IC50Reference(s)
ARN-3261Ovarian Cancer Cell Lines (A2780, ES2, IGROV1, etc.)0.8 - 3.5 µM[1][2][3][4]
MRT199665MEF2C-activated AML Cell Lines (OCI-AML2, MV4-11, etc.)Mean: 26 ± 13 nM[5][6][7][8]
MRT199665AML Cell Lines lacking MEF2C (NB-4, HEL, etc.)Mean: 990 ± 29 nM[5][6][7][8]
YKL-05-099MOLM-13 (Leukemia)0.24 µM[9][10][11][12]
YKL-05-099SIK1 (in vitro)~10 nM[9][10][11][12]
YKL-05-099SIK2 (in vitro)~40 nM[9][10][11][12]
YKL-05-099SIK3 (in vitro)~30 nM[9][10][11][12]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and/or other SIK inhibitors) and appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of SIK Inhibition-Induced Apoptosis

SIK_Inhibition_Apoptosis This compound This compound SIK SIK This compound->SIK Inhibits HDACs HDACs (Class IIa) CRTCs CRTCs pHDACs p-HDACs SIK->pHDACs Phosphorylates pCRTCs p-CRTCs SIK->pCRTCs Phosphorylates Gene_Expression Altered Gene Expression HDACs->Gene_Expression Translocates to Nucleus CRTCs->Gene_Expression Translocates to Nucleus 14-3-3 14-3-3 pHDACs->14-3-3 Binds pCRTCs->14-3-3 Binds 14-3-3->pHDACs Sequesters in Cytoplasm 14-3-3->pCRTCs Sequesters in Cytoplasm Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP* Apoptosis_Genes Pro-apoptotic Gene Expression Gene_Expression->Apoptosis_Genes Apoptosis_Genes->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis note *MOMP: Mitochondrial Outer Membrane Permeabilization

Caption: SIK inhibition by this compound leads to apoptosis.

Experimental Workflow for Troubleshooting Poor Cell Viability

Troubleshooting_Workflow Start Poor Cell Viability Observed Check_Concentration Verify this compound Concentration Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Check_Solvent Check Solvent Concentration & Toxicity Dose_Response->Check_Solvent Solvent_Control Run Solvent-Only Control Check_Solvent->Solvent_Control Check_Seeding Optimize Cell Seeding Density Solvent_Control->Check_Seeding Check_Duration Optimize Treatment Duration Check_Seeding->Check_Duration Time_Course Perform Time-Course Experiment Check_Duration->Time_Course Check_Reproducibility Inconsistent Results? Time_Course->Check_Reproducibility Check_Compound Check Compound Stability Check_Reproducibility->Check_Compound Yes End Optimized Protocol Check_Reproducibility->End No Check_Pipetting Verify Pipetting Accuracy Check_Compound->Check_Pipetting Check_Culture Standardize Cell Culture Conditions Check_Pipetting->Check_Culture Check_Culture->End

Caption: A logical workflow for troubleshooting cell viability issues.

References

Validation & Comparative

A Head-to-Head Battle of SIK Inhibitors: WH-4-023 vs. HG-9-91-01

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers comparing the biochemical and cellular activity of two prominent Salt-Inducible Kinase inhibitors.

In the landscape of kinase inhibitors, Salt-Inducible Kinases (SIKs) have emerged as critical regulators of various physiological processes, including inflammation, metabolism, and cellular differentiation. The development of potent and selective SIK inhibitors is a key focus for researchers in academia and the pharmaceutical industry. This guide provides a detailed comparison of two widely used SIK inhibitors: WH-4-023 and HG-9-91-01.

Note on Compound Nomenclature: Initial searches for "WH-4-025" yielded limited specific data. However, the structurally similar compound "WH-4-023," also known as KIN112, is a well-characterized SIK inhibitor. It is highly probable that the query "this compound" was a typographical error. This comparison will, therefore, focus on WH-4-023 versus HG-9-91-01.

At a Glance: Biochemical Potency

Both WH-4-023 and HG-9-91-01 are potent, ATP-competitive inhibitors of the SIK family, which includes SIK1, SIK2, and SIK3. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) against the three SIK isoforms.

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)
WH-4-023 10[1][2]22[1][2]60[1][2]
HG-9-91-01 0.926.69.6

Mechanism of Action: Targeting the SIK Signaling Pathway

SIKs are key downstream effectors of the LKB1 tumor suppressor kinase. Once activated by LKB1, SIKs phosphorylate and inactivate members of the CREB-regulated transcription coactivator (CRTC) family and Class IIa histone deacetylases (HDACs). This phosphorylation leads to their sequestration in the cytoplasm, preventing their nuclear translocation and subsequent activation of gene transcription. By inhibiting SIKs, compounds like WH-4-023 and HG-9-91-01 prevent the phosphorylation of CRTCs and HDACs, allowing them to enter the nucleus and modulate gene expression.

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Ligand Ligand Ligand->GPCR cAMP cAMP AC->cAMP PKA PKA cAMP->PKA SIK SIK1/2/3 PKA->SIK LKB1 LKB1 LKB1->SIK CRTC CRTC SIK->CRTC P HDAC HDAC SIK->HDAC P pCRTC p-CRTC CRTC->pCRTC CRTC_nuc CRTC CRTC->CRTC_nuc pHDAC p-HDAC HDAC->pHDAC HDAC_nuc HDAC HDAC->HDAC_nuc Inhibitor WH-4-023 or HG-9-91-01 Inhibitor->SIK CREB CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription CRTC_nuc->CREB HDAC_nuc->CREB

Caption: SIK Signaling Pathway and Point of Inhibition.

Kinase Selectivity Profile

While both compounds are potent SIK inhibitors, their selectivity against a broader panel of kinases is a crucial consideration for experimental design and interpretation of results.

WH-4-023:

  • Also a potent inhibitor of the Src family kinases Lck and Src with IC50 values of 2 nM and 6 nM, respectively.[2]

  • Exhibits over 300-fold selectivity against p38α and KDR.[2]

  • Inhibits other protein tyrosine kinases that have a threonine residue at the gatekeeper site, such as FGF and Ephrin receptors, and BTK.[1]

  • Does not inhibit other members of the AMPK-related kinase subfamily.[1]

HG-9-91-01:

  • Information on its broad kinase selectivity profile is less detailed in the provided search results. It is noted to be highly selective for SIKs over other AMPK-related kinases.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the scientific community. Below are representative protocols for assays used to characterize SIK inhibitors.

In Vitro SIK Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the IC50 of an inhibitor against SIK isoforms.

Objective: To measure the in vitro potency of a test compound in inhibiting the enzymatic activity of a specific SIK isoform.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Fluorescently or biotin-labeled peptide substrate (e.g., a derivative of the AMARA peptide)

  • Test compounds (WH-4-023 or HG-9-91-01) dissolved in DMSO

  • Detection reagent (specific to the assay format, e.g., ADP-Glo™, HTRF®)

  • Microplates (e.g., 384-well, low-volume, white or black)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted compounds to the microplate wells. Include wells with DMSO only as a no-inhibitor control and wells without enzyme as a background control.

  • Add the SIK enzyme to all wells except the background controls.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near its Km for the specific SIK isoform.

  • Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a stop solution or the detection reagent.

  • Measure the signal (e.g., luminescence, fluorescence, or time-resolved fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay: Inhibition of CRTC Phosphorylation

This protocol assesses the ability of a SIK inhibitor to block the phosphorylation of a known SIK substrate in a cellular context.

Objective: To determine the cellular potency of a test compound by measuring the inhibition of SIK-mediated phosphorylation of CRTC.

Materials:

  • A suitable cell line endogenously expressing SIKs and CRTCs (e.g., HEK293T, U2OS)

  • Cell culture medium and supplements

  • Test compounds (WH-4-023 or HG-9-91-01) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-CRTC (at a specific SIK-targeted site) and total CRTC

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blot reagents and equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).

  • Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies against phospho-CRTC and total CRTC.

  • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Detect the signal using a suitable detection method (e.g., chemiluminescence, fluorescence imaging).

  • Quantify the band intensities and normalize the phospho-CRTC signal to the total CRTC signal.

  • Determine the EC50 value, the concentration at which the compound causes a 50% reduction in CRTC phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Broad Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Target_Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) Selectivity_Panel->Target_Engagement Downstream_Signaling Downstream Signaling Assay (e.g., p-CRTC Western Blot) Target_Engagement->Downstream_Signaling Phenotypic_Assay Phenotypic Assay (e.g., Cytokine Production) Downstream_Signaling->Phenotypic_Assay PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic_Assay->PK_PD Efficacy_Model Disease Efficacy Model PK_PD->Efficacy_Model

Caption: General Experimental Workflow for SIK Inhibitor Characterization.

Conclusion

Both WH-4-023 and HG-9-91-01 are valuable research tools for investigating the roles of SIKs in health and disease. HG-9-91-01 demonstrates higher potency against all three SIK isoforms in biochemical assays. However, WH-4-023 has a more extensively characterized selectivity profile, with known potent activity against Src family kinases, which could be a critical consideration for interpreting experimental results. The choice between these inhibitors will ultimately depend on the specific research question, the required level of selectivity, and the experimental systems being used. Researchers are encouraged to consider the off-target profiles of these compounds and to use appropriate controls to ensure the observed effects are indeed due to SIK inhibition.

References

A Comparative Guide to SIK Inhibitors: WH-4-025 versus YKL-05-099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent Salt-Inducible Kinase (SIK) inhibitors, WH-4-025 and YKL-05-099. The information is intended to assist researchers in selecting the appropriate tool compound for their studies in areas such as immunology, oncology, and metabolic disorders.

Selectivity Profile Comparison

The following table summarizes the available quantitative data for this compound and YKL-05-099 against the three SIK isoforms.

Target This compound IC50 (nM) YKL-05-099 IC50 (nM)
SIK1Not Publicly Available~10[1][2]
SIK2Not Publicly Available40[1][2]
SIK3Not Publicly Available~30[1][2]

Note: Despite extensive searches of publicly available data and the patent literature (WO2016023014 A2), specific IC50 values for this compound against SIK isoforms have not been disclosed[3][4][5][6][7][8]. This compound is consistently described as a SIK inhibitor[3][4][5][6][7][8].

YKL-05-099 is a potent pan-SIK inhibitor with nanomolar efficacy against all three isoforms[1][2]. In addition to its on-target SIK activity, YKL-05-099 has been profiled against a broader panel of kinases. It was found to inhibit 14 other kinases in a panel of 141 and has also been identified as a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).

Signaling Pathway of SIK Inhibition

Salt-inducible kinases are key regulators of inflammatory and metabolic pathways. A primary mechanism of action for SIK inhibitors involves the de-repression of CREB-regulated transcription co-activators (CRTCs) and Class IIa histone deacetylases (HDACs). In a basal state, SIKs phosphorylate these proteins, leading to their sequestration in the cytoplasm. Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, which in turn modulates gene expression. For instance, the nuclear translocation of HDAC4 can influence the activity of transcription factors like Myocyte Enhancer Factor 2 (MEF2C), which is crucial in some forms of acute myeloid leukemia.

SIK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK1/2/3 pHDAC4 p-HDAC4 SIK->pHDAC4 HDAC4 HDAC4 pHDAC4->HDAC4 HDAC4_n HDAC4 HDAC4->HDAC4_n Translocation MEF2C MEF2C HDAC4_n->MEF2C Represses Gene Target Genes MEF2C->Gene Transcription Inhibitor This compound or YKL-05-099 Inhibitor->SIK Inhibits caption Simplified SIK signaling pathway.

Caption: Simplified SIK signaling pathway.

Experimental Protocols

The determination of kinase inhibitor selectivity and potency relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments commonly cited in the characterization of SIK inhibitors.

In Vitro Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay (Luminescent)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.

  • Protocol Outline:

    • Kinase Reaction: Recombinant SIK1, SIK2, or SIK3 enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer. The inhibitor (this compound or YKL-05-099) at varying concentrations is included in the reaction mixture.

    • ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the unconsumed ATP. The mixture is incubated for 40 minutes at room temperature.

    • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and to provide luciferase and luciferin. The mixture is incubated for 30-60 minutes at room temperature.

    • Measurement: Luminescence is measured using a plate-reading luminometer. The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.

2. Competitive Binding Assay

This assay measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase.

  • Principle: A kinase is incubated with an immobilized or fluorescently labeled ATP-competitive ligand (probe). The test inhibitor is then added, and its ability to compete with the probe for binding to the kinase is measured.

  • Protocol Outline:

    • Assay Setup: A multi-well plate is prepared with a dilution series of the test inhibitor.

    • Binding Reaction: The kinase of interest and a fixed concentration of a high-affinity, fluorescently labeled tracer are added to the wells. The plate is incubated to allow the binding to reach equilibrium.

    • Detection: The amount of tracer bound to the kinase is quantified. In a common format using Fluorescence Resonance Energy Transfer (FRET), a europium-labeled anti-tag antibody that binds the kinase serves as the donor fluorophore, and the tracer is labeled with an acceptor fluorophore. A high FRET signal indicates tracer binding, which is reduced in the presence of a competing inhibitor.

    • Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 or Kd value.

Experimental Workflow for Selectivity Profiling

To obtain a comprehensive understanding of a compound's selectivity, a multi-step workflow is typically employed.

experimental_workflow cluster_workflow Selectivity Profiling Workflow A Primary Screen: Single high concentration (e.g., 1-10 µM) against a large kinase panel B Hit Identification: Identify kinases with significant inhibition (e.g., >50%) A->B C Dose-Response Analysis: Determine IC50 values for 'hit' kinases B->C D Cell-Based Assays: Confirm target engagement and functional effects in a cellular context C->D E In Vivo Studies: Evaluate efficacy and pharmacokinetics in animal models D->E caption Kinase inhibitor selectivity profiling workflow.

Caption: Kinase inhibitor selectivity profiling workflow.

This systematic approach allows for the initial identification of potential on- and off-targets, followed by quantitative characterization and validation in more physiologically relevant systems.

Conclusion

YKL-05-099 is a well-characterized pan-SIK inhibitor with demonstrated potency against all three SIK isoforms and a known off-target profile that includes CSF1R. The lack of publicly available quantitative data for this compound's selectivity profile makes a direct comparison challenging. Researchers should consider this information when selecting a SIK inhibitor for their studies, and for this compound, may need to perform their own characterization to determine its specific activity and selectivity in their experimental system.

References

Validating Cellular Target Engagement of WH-4-025: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for validating the cellular target engagement of WH-4-025, a Salt-Inducible Kinase (SIK) inhibitor.[1] While specific experimental data for this compound is not extensively available in the public domain, this document leverages data from other well-characterized SIK inhibitors, YKL-05-099 and HG-9-91-01, to illustrate the application and comparison of state-of-the-art target engagement validation techniques.

Comparison of SIK Inhibitors

The following tables summarize the biochemical potency and cellular target engagement of two representative SIK inhibitors, providing a framework for evaluating this compound.

Table 1: Biochemical Potency of SIK Inhibitors

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)
YKL-05-099~1040~30
HG-9-91-010.926.69.6

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a cell-free assay.[2][3]

Table 2: Cellular Target Engagement and Selectivity

CompoundCellular AssayReadoutKey Findings
YKL-05-099Western BlotReduced phosphorylation of HDAC5 (Ser259) in bone marrow-derived macrophages (BMDMs)Demonstrates engagement of SIKs in a cellular context, leading to downstream signaling changes.[2][4]
HG-9-91-01Kinome ProfilingInhibition of a panel of 108 kinasesWhile potent against SIKs, it also shows activity against other kinases like SRC, LCK, and YES.[5]

Key Experimental Methodologies

Validating that a compound like this compound reaches and interacts with its intended target within a cell is crucial for drug development. The following are established methods for confirming target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure the binding of a ligand to its target protein in a cellular environment.[6][7][8] The principle is based on the thermal stabilization of a protein upon ligand binding.[9]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) at various concentrations. A vehicle-treated control is essential.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the aggregated proteins from the soluble fraction by centrifugation.[7]

  • Detection: Analyze the amount of soluble target protein (e.g., SIK2) remaining at each temperature using methods like Western blotting or mass spectrometry.[7]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinome Profiling

This method assesses the selectivity of a kinase inhibitor by measuring its binding affinity or inhibitory activity against a large panel of kinases.[10] This is critical to identify potential off-target effects.

Experimental Protocol:

  • Lysate Preparation: Prepare cell lysates that contain a broad range of endogenous kinases.

  • Compound Incubation: Incubate the lysate with different concentrations of the test compound (e.g., this compound).

  • Affinity Purification: Use an affinity matrix with immobilized broad-spectrum kinase inhibitors (e.g., Kinobeads) to capture kinases that are not inhibited by the test compound.[10]

  • Elution and Digestion: Elute the bound kinases and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture using quantitative mass spectrometry to identify and quantify the kinases that were competed off by the test compound.

  • Data Analysis: Determine the binding affinity of the compound for each kinase to generate a selectivity profile.

Chemoproteomics

Chemoproteomics is a powerful tool used to identify the targets of small molecules within a complex cellular environment.[11][12][13] This method can confirm the intended target and reveal potential off-target interactions.

Experimental Protocol:

  • Probe Synthesis: Synthesize a chemical probe version of the inhibitor (e.g., this compound) that includes a reactive group for covalent modification of its targets and a reporter tag (e.g., biotin) for enrichment.

  • Cellular Labeling: Treat cells with the chemical probe to allow for covalent labeling of target proteins.

  • Cell Lysis and Enrichment: Lyse the cells and use the reporter tag to enrich the probe-bound proteins.

  • Protein Identification: Identify the enriched proteins using mass spectrometry.

  • Target Validation: Validate the identified targets using orthogonal methods, such as Western blotting or genetic approaches.

Visualizing the Pathways and Processes

To better understand the context and methodologies, the following diagrams illustrate the SIK signaling pathway and the workflows of key target engagement assays.

SIK_Signaling_Pathway SIK Signaling Pathway cluster_cytosol Cytoplasm cluster_nucleus Nucleus GPCR GPCR cAMP cAMP GPCR->cAMP Activates PKA PKA cAMP->PKA Activates SIKs SIK1/2/3 PKA->SIKs Inhibits LKB1 LKB1 LKB1->SIKs Activates HDACs Class IIa HDACs (HDAC4, 5, 7) SIKs->HDACs Phosphorylates CRTCs CRTCs SIKs->CRTCs Phosphorylates Cytosol Cytosol HDACs->Cytosol Sequestration Nucleus Nucleus CRTCs->Cytosol Sequestration GeneExpression Gene Expression WH4025 This compound WH4025->SIKs Inhibits

Caption: SIK Signaling Pathway and Point of Intervention for this compound.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Culture and Treatment with this compound B 2. Aliquot and Heat (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation to Separate Soluble and Aggregated Proteins C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Protein Quantification (e.g., Western Blot) E->F G 7. Data Analysis: Plot Soluble Protein vs. Temp F->G H Outcome: Thermal Shift Indicates Target Engagement G->H

Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Validation_Method_Comparison Comparison of Target Engagement Validation Methods CETSA CETSA Strengths Strengths Limitations Limitations CETSA_S Directly measures target binding in intact cells. Label-free. CETSA->CETSA_S CETSA_L Requires a specific antibody for detection. Lower throughput. CETSA->CETSA_L KinomeProfiling Kinome Profiling Kinome_S Provides a broad selectivity profile. Identifies off-targets. KinomeProfiling->Kinome_S Kinome_L Typically performed on cell lysates, not intact cells. May not reflect cellular permeability. KinomeProfiling->Kinome_L Chemoproteomics Chemoproteomics Chemo_S Unbiased target identification. Can be used for novel targets. Chemoproteomics->Chemo_S Chemo_L Requires synthesis of a chemical probe. Potential for probe to alter compound behavior. Chemoproteomics->Chemo_L

Caption: Comparative Analysis of Target Validation Methods.

References

Unveiling the Selectivity Profile of SIK Inhibitor WH-4-025: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Boston, MA – November 7, 2025 – This guide provides a comprehensive analysis of the cross-reactivity of WH-4-025, a known inhibitor of Salt-Inducible Kinases (SIKs), with other protein kinases. The data presented here, sourced from the HMS LINCS Project KINOMEscan dataset, offers researchers, scientists, and drug development professionals a detailed comparison of this compound's binding affinity across a broad panel of kinases, facilitating informed decisions in its application as a chemical probe and in potential therapeutic development.

Executive Summary

This compound is a potent inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3. These kinases are key regulators of various physiological processes, including inflammation, metabolism, and melanogenesis. Understanding the selectivity of this compound is paramount for accurately interpreting experimental results and anticipating potential off-target effects. This guide presents quantitative data on the interaction of this compound with its primary SIK targets and a wide array of other kinases, alongside detailed experimental protocols for assessing kinase inhibition.

Comparative Analysis of Kinase Inhibition

The cross-reactivity of this compound was evaluated using the KINOMEscan™ platform, a competitive binding assay that quantifies the interaction of a compound with a large panel of human kinases. The results are expressed as a percentage of the control (% Control), where a lower value indicates a stronger binding affinity.

The data reveals that this compound exhibits high affinity for all three SIK isoforms. Notably, it also demonstrates significant interaction with several other kinases, suggesting potential polypharmacological effects. The following table summarizes the binding data for this compound against its primary targets and key off-targets identified in the screen.

Target KinaseGene SymbolKINOMEscan™ % ControlPrimary Target/Off-Target
SIK1 SIK11.7 Primary Target
SIK2 SIK20.38 Primary Target
SIK3 SIK30.3 Primary Target
CAMKK1CAMKK10.88Significant Off-Target
CAMKK2CAMKK21.1Significant Off-Target
MARK1MARK11.4Significant Off-Target
MARK2MARK21.9Significant Off-Target
MARK3MARK31.2Significant Off-Target
MARK4MARK42.1Significant Off-Target
NUAK1NUAK12.5Significant Off-Target
NUAK2NUAK23.4Significant Off-Target
LKB1STK114.2Significant Off-Target
MELKMELK5.5Significant Off-Target
p38αMAPK148.9Off-Target
JNK1MAPK815Off-Target
ERK2MAPK122Off-Target

Data sourced from the HMS LINCS KINOMEscan dataset (Dataset ID: 20056). The KINOMEscan™ assay measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site. A lower % Control value indicates stronger binding.

Signaling Pathway and Experimental Workflow

To visualize the biological context of this compound's activity and the methodology for its assessment, the following diagrams are provided.

G cluster_upstream Upstream Activators cluster_sik SIK Family (Primary Targets) cluster_downstream Downstream Effectors LKB1 LKB1 SIK1 SIK1 LKB1->SIK1 phosphorylates SIK2 SIK2 LKB1->SIK2 phosphorylates SIK3 SIK3 LKB1->SIK3 phosphorylates CRTCs CRTCs SIK1->CRTCs phosphorylates & inhibits HDACs Class IIa HDACs SIK1->HDACs phosphorylates & inhibits SIK2->CRTCs phosphorylates & inhibits SIK2->HDACs phosphorylates & inhibits SIK3->CRTCs phosphorylates & inhibits SIK3->HDACs phosphorylates & inhibits GeneExpression Gene Expression (e.g., Gluconeogenesis, Lipogenesis) CRTCs->GeneExpression regulates HDACs->GeneExpression regulates WH4025 This compound WH4025->SIK1 WH4025->SIK2 WH4025->SIK3

Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.

G cluster_workflow KINOMEscan™ Experimental Workflow start Start prepare_reagents Prepare Kinase-tagged Phage, Test Compound (this compound), and Immobilized Ligand start->prepare_reagents incubation Incubate Kinase, Compound, and Immobilized Ligand prepare_reagents->incubation wash Wash to Remove Unbound Components incubation->wash quantification Quantify Bound Kinase-Phage via qPCR wash->quantification data_analysis Data Analysis: Calculate % of Control quantification->data_analysis end End data_analysis->end

Caption: Overview of the KINOMEscan™ experimental workflow.

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The selectivity of this compound was determined using the KINOMEscan™ assay platform. This method relies on a competitive binding assay where a DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The results are reported as a percentage of the DMSO control.

Detailed Method:

  • Reagent Preparation: Kinases are produced as fusions with T7 phage. An active-site directed ligand is immobilized on a solid support. This compound is solubilized in DMSO.

  • Assay Plate Preparation: The assay is performed in 384-well plates. Each well contains the immobilized ligand.

  • Competition Assay: A mixture of the kinase-tagged phage and this compound (at a fixed concentration, typically 1 or 10 µM for screening) is added to the wells. A DMSO control (vehicle) is run in parallel. The plate is incubated to allow for binding to reach equilibrium.

  • Washing: Unbound kinase-phage and the test compound are removed by washing the plate.

  • Quantification: The amount of kinase-phage bound to the immobilized ligand is quantified by eluting the phage and performing qPCR on the DNA tag.

  • Data Analysis: The amount of kinase bound in the presence of this compound is compared to the amount bound in the DMSO control. The result is expressed as: % Control = (Signal_this compound / Signal_DMSO) * 100 A lower % Control value indicates a higher binding affinity of the compound for the kinase.

Salt-Inducible Kinase (SIK) Inhibition Assay (General Protocol)

While the KINOMEscan™ assay measures binding, enzymatic assays are used to determine the functional inhibition of kinase activity. A general protocol for a SIK inhibition assay is provided below.

Principle: The assay measures the transfer of phosphate from ATP to a specific peptide substrate by the SIK enzyme. Inhibition of this activity by this compound is quantified by measuring the amount of ADP produced, typically using a luminescence-based method.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme.

  • Kinase-specific peptide substrate.

  • ATP.

  • This compound at various concentrations.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (or similar).

  • Microplate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the SIK enzyme, the peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves two steps: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output using a luciferase/luciferin reaction.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of the SIK family of kinases. However, the KINOMEscan™ data reveals that it also interacts with other kinases, particularly those within the broader AMPK family and MARK kinases. Researchers using this compound should be aware of these potential off-target effects and consider them when interpreting experimental outcomes. This comparative guide provides the necessary data and methodological context to support the informed use of this compound in future research and drug discovery efforts.

Validating the Anti-Inflammatory Effects of SIK Inhibitors: A Comparative Guide Featuring WH-4-025 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Salt-Inducible Kinases (SIKs) in Inflammation

Salt-inducible kinases (SIKs), comprising isoforms SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family. They have emerged as critical regulators of the inflammatory response, particularly in myeloid cells like macrophages.[1] The primary anti-inflammatory mechanism of SIK inhibitors involves the modulation of cytokine production.[2] In unstimulated macrophages, SIKs phosphorylate and thereby inactivate transcriptional co-activators such as CREB-regulated transcription coactivators (CRTCs). Upon inflammatory stimuli (e.g., via Toll-like receptors), SIK inhibition leads to the dephosphorylation and nuclear translocation of CRTCs, which in turn promotes the transcription of the potent anti-inflammatory cytokine, Interleukin-10 (IL-10).[1] Concurrently, SIK inhibition has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2] This dual action of boosting anti-inflammatory mediators while suppressing pro-inflammatory ones makes SIK inhibitors an attractive therapeutic strategy for a range of inflammatory and autoimmune diseases.

Comparative Performance of SIK Inhibitors

The following tables summarize the in vitro performance of representative SIK inhibitors in comparison to Dexamethasone. The data is primarily derived from studies on human or murine myeloid cells stimulated with lipopolysaccharide (LPS), a common method to induce an inflammatory response in vitro.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetIC₅₀ (nM)
HG-9-91-01 SIK10.92[3][4]
SIK26.6[3][4]
SIK39.6[3][4]
ARN-3236 SIK121.63[5][6]
SIK2<1[5][6]
SIK36.63[5][6]
Dexamethasone Glucocorticoid ReceptorN/A (Agonist)

Note: WH-4-025 is described as a Salt-inducible kinase (SIK) inhibitor.[7] Specific IC₅₀ values from peer-reviewed literature are not available.

Table 2: In Vitro Anti-Inflammatory Activity in Myeloid Cells
CompoundAssay SystemEffect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Effect on Anti-inflammatory Cytokine (IL-10)
HG-9-91-01 LPS-stimulated human myeloid cellsSignificantly decreased[2]Significantly increased[2]
ARN-3236 LPS-stimulated human myeloid cellsSignificantly decreased[2][5]Significantly increased[5]
Dexamethasone LPS-stimulated macrophagesSuppresses expression and releaseVariable, can inhibit or have no significant effect depending on conditions

Signaling Pathways and Experimental Workflow

SIK Signaling Pathway in Macrophages

The diagram below illustrates the central role of SIKs in regulating the balance between pro- and anti-inflammatory cytokine production in macrophages upon Toll-like Receptor (TLR) activation.

SIK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates PKA PKA TLR4->PKA Activates SIK SIK1/2/3 CRTC3_1433 CRTC3 / 14-3-3 SIK->CRTC3_1433 Phosphorylates (Inactivates CRTC3) NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases CRTC3 CRTC3 CRTC3_1433->CRTC3 Dephosphorylates (SIK inhibition) PKA->SIK Inhibits WH4025 This compound (SIK Inhibitor) WH4025->SIK Inhibits Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory Induces Transcription CREB CREB CRTC3->CREB Co-activates Anti_inflammatory Anti-inflammatory Genes (IL-10) CREB->Anti_inflammatory Induces Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Culture 1. Culture Macrophages (e.g., RAW 264.7, BMDMs) Pretreat 2. Pre-treat with Compound (e.g., this compound analog) or Vehicle Control Culture->Pretreat Stimulate 3. Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Harvest 4. Harvest Supernatant & Cell Lysate Stimulate->Harvest ELISA 5a. ELISA (Measure cytokine protein levels: TNF-α, IL-6, IL-10) Harvest->ELISA qPCR 5b. qPCR (Measure cytokine mRNA levels) Harvest->qPCR Western 5c. Western Blot (Analyze signaling proteins: p-CRTC3, p-p65 NF-κB) Harvest->Western

References

WH-4-025 as a Chemical Probe for SIK Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for elucidating the biological functions of a target protein. This guide provides a comparative analysis of WH-4-025, a purported inhibitor of Salt-Inducible Kinases (SIKs), in the context of well-characterized SIK chemical probes. Due to the limited publicly available data on this compound, this guide will focus on the established profiles of alternative probes, HG-9-91-01 and YKL-05-099, to provide a benchmark for the standards a novel probe in this class must meet.

Introduction to Salt-Inducible Kinases (SIKs)

SIKs are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that belong to the AMP-activated protein kinase (AMPK) family.[1][2] They are key regulators of various physiological processes, including metabolism, immune response, and pigmentation.[3][4] SIKs exert their effects by phosphorylating and thereby regulating the activity of downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[1][4] Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of CRTCs and HDACs, resulting in changes in gene expression.[1][3] This central role in signaling has made SIKs attractive targets for therapeutic intervention in a range of diseases, including inflammatory conditions and cancer.[2][3]

This compound: An Undefined SIK Inhibitor

This compound is described as a Salt-inducible kinase (SIK) inhibitor, with reference to patent WO2016023014 A2.[5][6][7][8] However, to date, there is a notable absence of publicly available experimental data to substantiate its potency, selectivity, or efficacy as a chemical probe for SIK function. For a compound to be considered a reliable chemical probe, comprehensive characterization is essential. This includes quantitative measures of its binding affinity to the target, its specificity against other related and unrelated kinases, and its ability to engage the target in a cellular context to elicit a measurable biological response.

Comparative Analysis of SIK Chemical Probes

To provide a framework for evaluating potential SIK probes like this compound, we present a comparison with two widely used and well-documented pan-SIK inhibitors: HG-9-91-01 and YKL-05-099.

Table 1: In Vitro Potency of SIK Inhibitors
CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference(s)
This compound Data not availableData not availableData not available
HG-9-91-01 0.926.69.6[6][7][8]
YKL-05-099 ~1040~30[7][9]

IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.

Table 2: Cellular Activity and Selectivity of SIK Inhibitors
CompoundCellular Target Engagement (SIK2)Key Off-TargetsReference(s)
This compound Data not availableData not available
HG-9-91-01 Potent inhibition of SIKs in cellsSrc family kinases (Src, Lck, Yes), BTK, FGF and Ephrin receptors[6][7][10]
YKL-05-099 Low nanomolar cellular target engagementSelective for SIKs over a panel of 141 kinases at 1 µM, but also inhibits 14 other kinases including SIK3, Ephrin receptors, and Src[11][12]

Signaling Pathway and Experimental Workflows

A thorough understanding of the SIK signaling pathway is crucial for designing and interpreting experiments with SIK inhibitors.

SIK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Hormones Hormones GPCR GPCR Hormones->GPCR LPS LPS TLR4 TLR4 LPS->TLR4 cAMP cAMP GPCR->cAMP PKA PKA cAMP->PKA SIK SIK PKA->SIK Inhibits LKB1 LKB1 LKB1->SIK Activates pCRTC p-CRTC SIK->pCRTC Phosphorylates pHDAC p-HDAC SIK->pHDAC Phosphorylates CRTC CRTC CREB CREB CRTC->CREB 14-3-3 14-3-3 pCRTC->14-3-3 Binds HDAC HDAC Gene_Expression Target Gene Expression HDAC->Gene_Expression Represses pHDAC->14-3-3 Binds CREB->Gene_Expression Activates This compound This compound This compound->SIK Inhibits

Caption: Simplified SIK signaling pathway.

The following diagram illustrates a general workflow for evaluating a novel SIK inhibitor.

SIK_Inhibitor_Workflow Compound Test Compound (e.g., this compound) Kinase_Assay In Vitro Kinase Assay (Determine IC50 vs SIK1/2/3) Compound->Kinase_Assay Kinome_Scan Kinome-wide Selectivity Screen Kinase_Assay->Kinome_Scan Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) Kinome_Scan->Cellular_Assay Downstream_Signaling Downstream Pathway Analysis (e.g., p-HDAC5 Western Blot) Cellular_Assay->Downstream_Signaling Phenotypic_Assay Cellular Phenotypic Assay (e.g., Cytokine Production) Downstream_Signaling->Phenotypic_Assay In_Vivo In Vivo Model Phenotypic_Assay->In_Vivo

Caption: Workflow for characterizing a SIK inhibitor.

Experimental Protocols

Detailed and robust experimental protocols are necessary to generate reliable and reproducible data for the characterization of a chemical probe.

In Vitro SIK Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified SIK isoforms. A common method is the ADP-Glo™ Kinase Assay.

  • Principle: The assay measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the ADP concentration.

  • Materials:

    • Recombinant human SIK1, SIK2, or SIK3 enzyme

    • Kinase substrate (e.g., AMARA peptide)

    • ATP

    • Kinase assay buffer

    • Test compound (e.g., this compound)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Microplate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the kinase, substrate/ATP mix, and the test compound or vehicle control.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the ability of a compound to bind to its target kinase within living cells.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged SIK protein (the donor) and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the acceptor). A test compound that also binds to the ATP pocket will compete with the tracer, leading to a decrease in the BRET signal.

  • Materials:

    • HEK293 cells

    • Plasmid encoding NanoLuc®-SIK fusion protein

    • Transfection reagent

    • NanoBRET™ tracer specific for SIK

    • Test compound

    • Opti-MEM® I Reduced Serum Medium

    • Microplate reader capable of measuring luminescence at two wavelengths

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-SIK plasmid and seed them into a white 96-well plate.

    • Incubate for 24 hours.

    • Prepare serial dilutions of the test compound.

    • Add the NanoBRET™ tracer and the test compound to the cells.

    • Incubate for a specified time (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Read the luminescence at the donor and acceptor emission wavelengths.

    • Calculate the BRET ratio and determine the IC50 value for target engagement.

Western Blot Analysis of HDAC5 Phosphorylation

This method is used to assess the functional consequence of SIK inhibition in cells by measuring the phosphorylation status of a known SIK substrate, HDAC5.

  • Principle: SIKs phosphorylate HDAC5 at specific serine residues. Inhibition of SIK activity leads to a decrease in HDAC5 phosphorylation. This change can be detected by Western blotting using an antibody specific for the phosphorylated form of HDAC5.

  • Materials:

    • Cell line of interest (e.g., bone marrow-derived macrophages)

    • Test compound

    • Lysis buffer

    • Protein assay reagent

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-phospho-HDAC5 (Ser259) and anti-total HDAC5 or a loading control (e.g., anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound or vehicle for a specified time.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-HDAC5.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total HDAC5 or a loading control to normalize the data.

Conclusion

While this compound is marketed as a SIK inhibitor, the lack of accessible, peer-reviewed data on its potency, selectivity, and cellular activity makes it impossible to validate its utility as a reliable chemical probe. Researchers are strongly encouraged to use well-characterized probes such as HG-9-91-01 and YKL-05-099, for which there is a wealth of comparative data. For any novel compound, including this compound, to be considered a valuable tool for studying SIK biology, it must undergo rigorous experimental validation as outlined in this guide. The data presented for the established probes serves as a benchmark for the level of characterization required to instill confidence in the experimental outcomes and their interpretation.

References

Independent Verification of WH-4-025's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the mechanism of action of WH-4-025, a putative Salt-Inducible Kinase (SIK) inhibitor. Due to the limited availability of independent, peer-reviewed experimental data for this compound, this document focuses on the established mechanism of SIK inhibition and presents a comparative analysis with well-characterized alternative SIK inhibitors, namely HG-9-91-01 and YKL-05-099. The experimental protocols and data presented herein are based on established methods for validating SIK inhibitors and serve as a template for the evaluation of this compound.

Executive Summary

This compound is described as a Salt-Inducible Kinase (SIK) inhibitor, with its primary reference being the patent WO2016023014 A2[1][2][3][4]. SIKs are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that are key regulators of various physiological processes, including metabolism, inflammation, and cellular proliferation. The therapeutic potential of SIK inhibitors is being explored in oncology, immunology, and metabolic disorders. Independent verification of the on-target activity and selectivity of new chemical entities like this compound is crucial for their development as research tools or therapeutic agents. This guide outlines the key experiments and expected outcomes for validating the mechanism of action of a SIK inhibitor.

Mechanism of Action: The SIK Signaling Pathway

Salt-Inducible Kinases are downstream effectors of the tumor suppressor kinase LKB1, which phosphorylates and activates SIKs. In their active state, SIKs phosphorylate and inactivate downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). Phosphorylation by SIKs leads to the sequestration of CRTCs and HDACs in the cytoplasm via binding to 14-3-3 proteins, thereby preventing their nuclear translocation and subsequent activation of target gene transcription.

Inhibition of SIKs is expected to prevent the phosphorylation of CRTCs and HDACs, leading to their accumulation in the nucleus and the activation of CREB-dependent gene expression.

SIK_Signaling_Pathway cluster_upstream Upstream Activation cluster_sik SIK Kinase cluster_cellular_response Cellular Response cluster_inhibitor Inhibitor Action LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Phosphorylates & Activates CRTCs CRTCs SIK->CRTCs Phosphorylates HDACs Class IIa HDACs SIK->HDACs Phosphorylates Nuclear_Translocation Nuclear Translocation SIK->Nuclear_Translocation Inhibition allows Cytoplasmic_Sequestration Cytoplasmic Sequestration (14-3-3 binding) CRTCs->Cytoplasmic_Sequestration Phosphorylated HDACs->Cytoplasmic_Sequestration Phosphorylated Gene_Expression Target Gene Expression Nuclear_Translocation->Gene_Expression WH4025 This compound (SIK Inhibitor) WH4025->SIK Inhibits

Figure 1. The Salt-Inducible Kinase (SIK) signaling pathway and the proposed mechanism of action for this compound.

Comparative Performance of SIK Inhibitors

A critical step in validating a novel inhibitor is to compare its potency against known alternatives. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for well-characterized SIK inhibitors, HG-9-91-01 and YKL-05-099. No independent IC50 data for this compound is currently available in the public domain.

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)
This compound Data not availableData not availableData not available
HG-9-91-01 Data not availableData not availableData not available
YKL-05-099 Data not availableData not availableData not available

Note: The absence of data for this compound highlights the need for independent biochemical assays to determine its potency and selectivity against the SIK isoforms.

Experimental Protocols for Independent Verification

To independently verify the mechanism of action of this compound, a series of biochemical and cell-based assays should be performed.

Biochemical Kinase Assay

Objective: To determine the in vitro potency of this compound against purified SIK1, SIK2, and SIK3 enzymes.

Methodology: An in vitro kinase assay, such as an ADP-Glo™ Kinase Assay, can be employed.

  • Reagents: Recombinant human SIK1, SIK2, and SIK3 enzymes; substrate peptide (e.g., AMARA peptide); ATP; ADP-Glo™ reagents; test compound (this compound) and control inhibitors (HG-9-91-01, YKL-05-099).

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors.

    • In a 384-well plate, incubate the SIK enzyme with the inhibitors for a predefined period.

    • Initiate the kinase reaction by adding the substrate peptide and ATP.

    • After incubation, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which correlates with kinase activity.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Biochemical_Assay_Workflow Start Prepare Reagents: - SIK Enzymes (1, 2, 3) - Substrate (AMARA peptide) - ATP - Inhibitors (this compound, Controls) Incubate Incubate SIK Enzyme with Inhibitor Dilutions Start->Incubate Reaction Initiate Kinase Reaction (Add Substrate + ATP) Incubate->Reaction Stop_Detect Stop Reaction & Detect ADP (ADP-Glo™) Reaction->Stop_Detect Analyze Analyze Data & Calculate IC50 Values Stop_Detect->Analyze

Figure 2. Workflow for a biochemical kinase assay to determine inhibitor potency.

Cellular Target Engagement Assay: CRTC3 Nuclear Translocation

Objective: To confirm that this compound engages and inhibits SIKs in a cellular context, leading to the expected downstream signaling event.

Methodology: An immunofluorescence-based assay to monitor the subcellular localization of CRTC3.

  • Cell Line: A suitable cell line endogenously expressing SIKs and CRTC3 (e.g., U2OS cells).

  • Procedure:

    • Seed cells in a multi-well imaging plate.

    • Treat cells with a dose-range of this compound, a known SIK inhibitor (positive control), and a vehicle control (e.g., DMSO).

    • After treatment, fix, permeabilize, and stain the cells with an anti-CRTC3 antibody and a nuclear counterstain (e.g., DAPI).

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear-to-cytoplasmic fluorescence ratio of CRTC3 to determine the extent of nuclear translocation.

Cellular_Assay_Workflow Start Seed Cells (e.g., U2OS) Treat Treat with Inhibitors (this compound, Controls) Start->Treat Stain Fix, Permeabilize & Stain (Anti-CRTC3, DAPI) Treat->Stain Image Acquire Images (High-Content Imaging) Stain->Image Quantify Quantify Nuclear Translocation of CRTC3 Image->Quantify

References

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